Product packaging for 4-Chloroisothiazole-5-carboxylic acid(Cat. No.:CAS No. 88982-87-0)

4-Chloroisothiazole-5-carboxylic acid

Cat. No.: B042321
CAS No.: 88982-87-0
M. Wt: 163.58 g/mol
InChI Key: ATQDAONQAQHTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloroisothiazole-5-carboxylic acid is a high-value heterocyclic building block designed for research and development applications. This compound features two key reactive sites: the carboxylic acid group allows for further functionalization via amide coupling or esterification, while the chlorine atom at the 4-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . As part of the isothiazole family, this scaffold is of significant interest in medicinal chemistry and agrochemistry for its potential as a core structure in biologically active substances . Chlorinated isothiazoles, in particular, are recognized as convenient synthetic intermediates for creating a wide variety of substituted isothiazoles that can act as ligands for metal complexes or be developed into new active ingredients . Researchers utilize this and related chlorinated isothiazole-carboxylic acids in the design of novel compounds for investigating new therapeutic targets, developing catalysts, and creating new crop protection agents . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClNO2S B042321 4-Chloroisothiazole-5-carboxylic acid CAS No. 88982-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQDAONQAQHTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633362
Record name 4-Chloro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-87-0
Record name 4-Chloro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Chloroisothiazole-5-carboxylic acid (CAS: 88982-87-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Isothiazole Building Block

This technical guide provides a comprehensive overview of 4-Chloroisothiazole-5-carboxylic acid, a heterocyclic compound with significant potential in organic synthesis and drug discovery. While specific biological data for this compound is limited in publicly available literature, this document consolidates information on its chemical properties, general synthetic approaches for the isothiazole scaffold, and the broader biological activities associated with isothiazole derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a chlorinated heterocyclic carboxylic acid. Its chemical structure and fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 88982-87-0[1]
Molecular Formula C₄H₂ClNO₂S[1]
Molecular Weight 163.58 g/mol [1]
Canonical SMILES C1=NSC(=C1Cl)C(=O)O[1]
InChI Key ATQDAONQAQHTEM-UHFFFAOYSA-N[1]
Predicted pKa -0.60 ± 0.25[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Synthesis and Reactivity

One notable reaction involving this compound is its use in the synthesis of other isothiazole derivatives through reactions with organolithium reagents like butyl-lithium.[1] This reaction typically leads to the formation of ketones by nucleophilic addition to the carboxylic acid moiety.

A generalized workflow for such a reaction is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-Chloroisothiazole-5-carboxylic_acid 4-Chloroisothiazole-5- carboxylic acid Deprotonation Deprotonation of Carboxylic Acid 4-Chloroisothiazole-5-carboxylic_acid->Deprotonation 1st eq. BuLi Butyllithium Butyllithium (2 eq.) Butyllithium->Deprotonation Nucleophilic_Addition Nucleophilic Addition of second BuLi Deprotonation->Nucleophilic_Addition Forms carboxylate Intermediate Dilithiated Intermediate (Stable) Nucleophilic_Addition->Intermediate Forms tetrahedral intermediate Acid_Workup Aqueous Acid Workup (e.g., H₃O⁺) Intermediate->Acid_Workup Ketone Isothiazolyl Butyl Ketone Derivative Acid_Workup->Ketone Protonation and elimination of Li₂O

Generalized reaction of this compound with butyllithium.

Biological and Pharmacological Context

Direct biological activity data for this compound is scarce in the public domain. However, the isothiazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[2][5] Isothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Numerous studies have focused on the synthesis and evaluation of isothiazole derivatives as potential anticancer agents.[6][7][8] The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines.[6]

  • Antimicrobial Activity: The isothiazole ring is a key component in some antibacterial and antifungal agents.[2][9]

  • Enzyme Inhibition: Certain isothiazole derivatives have been identified as inhibitors of specific enzymes, indicating their potential as targeted therapeutics.[10][11]

The general workflow for screening the biological activity of a novel isothiazole derivative is outlined in the following diagram.

G Start Synthesized Isothiazole Derivative In_Vitro_Screening In Vitro Screening (e.g., Cell Viability Assays) Start->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Identify potent compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

General workflow for the biological evaluation of isothiazole derivatives.

Experimental Protocols (General Methodologies)

While a specific protocol for the synthesis of this compound is not available, this section provides a generalized experimental protocol for the synthesis of thiazole-5-carboxamide derivatives, which can be adapted from similar isothiazole syntheses.[9]

General Procedure for the Synthesis of N-substituted-thiazole-5-carboxamides:

  • Acid Chloride Formation: To a solution of the corresponding thiazole-5-carboxylic acid (1 mmol) in a suitable solvent (e.g., DMF, 10 mL), add an activating agent (e.g., DIPEA, 2 mmol) and a coupling agent (e.g., HOBt, 1 mmol) and cool the mixture to 0°C.

  • Amide Coupling: To the cooled mixture, add the desired amine (1 mmol) followed by a carbodiimide coupling reagent (e.g., EDC.HCl, 1 mmol) at 0°C.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Workup: Quench the reaction with water.

  • Isolation: Filter the precipitate and wash with water to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Safety Information

Detailed safety information for this compound is not extensively documented. However, based on its chemical structure, it should be handled with care in a laboratory setting. Standard safety precautions for handling chlorinated organic acids should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of a variety of isothiazole derivatives. While its own biological profile is not extensively characterized, the broader family of isothiazoles demonstrates significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry. This guide serves as a foundational resource for researchers interested in leveraging this compound for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloroisothiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived data for this specific molecule, this document combines predicted values with experimental data from closely related compounds to offer a robust resource for research and development activities.

Chemical Identity and Properties

This compound is a chlorinated derivative of isothiazole carboxylic acid. Its chemical structure, molecular formula, and other key identifiers are summarized below.

IdentifierValueSource
Chemical Name This compound-
CAS Number 88982-87-0[1]
Molecular Formula C4H2ClNO2S[1]
Molecular Weight 163.58 g/mol [1]
Canonical SMILES C1=NSC(=C1Cl)C(=O)O
InChI InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8)

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that much of this data is predicted and should be confirmed by experimental analysis.

PropertyValueNotes
Melting Point 175-177 °CExperimentally determined for the closely related compound 3,4-dichloroisothiazole-5-carboxylic acid.[2]
Boiling Point 187.3 ± 33.0 °CPredicted
Density 1.693 ± 0.06 g/cm³Predicted
pKa -0.60 ± 0.25Predicted
Solubility No specific data available. Generally, carboxylic acids are soluble in organic solvents like ethanol, toluene, and diethyl ether.[3]-
Storage Temperature 2-8°C[1]

Experimental Protocols

Representative Synthesis of Isothiazole Carboxylic Acids

A plausible synthetic route could involve the chlorination of a corresponding isothiazole precursor. The synthesis of related 3,4-dichloroisothiazole-5-carboxylic amides has been reported to start from 3,4-dichloroisothiazole-5-carboxylic acid, which is then chlorinated and condensed.[4]

General Workflow for Synthesis:

G start Starting Material (e.g., Isothiazole precursor) step1 Reaction with Sulfur Reagent start->step1 step2 Cyclization step1->step2 step3 Chlorination step2->step3 step4 Purification step3->step4 end This compound step4->end G sample Synthesized Product hplc Purity Assessment (HPLC) sample->hplc nmr Structural Elucidation (¹H & ¹³C NMR) sample->nmr ms Molecular Weight Confirmation (Mass Spectrometry) sample->ms final Characterized This compound hplc->final nmr->final ms->final G compound 4-Chloroisothiazole- 5-carboxylic acid enzyme Target Enzyme (e.g., in Fungi or Cancer Cell) compound->enzyme Inhibition pathway Cellular Pathway enzyme->pathway Disruption effect Biological Effect (e.g., Fungal Cell Death, Inhibition of Proliferation) pathway->effect

References

An In-depth Technical Guide to 4-Chloroisothiazole-5-carboxylic acid: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloroisothiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its molecular structure, physicochemical properties, and its role as a key intermediate in the synthesis of various biologically active molecules.

Molecular Structure and Chemical Formula

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 2, respectively. A chlorine atom is substituted at the 4th position, and a carboxylic acid group is attached to the 5th position.

Chemical Formula: C₄H₂ClNO₂S[1][2]

Molecular Weight: 163.58 g/mol [1][2]

Canonical SMILES: C1=NSC(=C1Cl)C(=O)O[1]

InChI Key: ATQDAONQAQHTEM-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₄H₂ClNO₂S[1][2]
Molecular Weight 163.58 g/mol [1][2]
Predicted pKa -0.60 ± 0.25[1][2]
Predicted Boiling Point 187.3 ± 33.0 °C[2]
Storage Temperature 2-8°C[1][2]

Synthesis and Experimental Protocols

Exemplary Protocol for the Synthesis of this compound via Hydrolysis of its Ester:

  • Ester Hydrolysis: To a solution of ethyl 4-chloroisothiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water, add a stoichiometric excess of a base such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60°C) to facilitate the hydrolysis. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 2-3 using a strong acid like hydrochloric acid.

  • Isolation and Purification: The precipitated solid, this compound, is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Relevance in Drug Development and Biological Activity of Derivatives

Isothiazole-containing compounds are recognized for their diverse pharmacological activities, making them valuable scaffolds in drug discovery.[3] While this compound primarily serves as a building block, its derivatives have shown significant potential in various therapeutic areas.

  • Antifungal and Antiviral Activity: Amide derivatives of the closely related 3,4-dichloroisothiazole-5-carboxylic acid have demonstrated broad-spectrum fungicidal activity and have also been shown to possess activity against the Tobacco Mosaic Virus (TMV).[4] This suggests that derivatives of this compound could be explored for similar applications.

  • Anticancer Properties: N'-substituted hydrazides of 5-chloro-3-methylisothiazole-4-carboxylic acid have exhibited antiproliferative activity against various human cancer cell lines.[5] This highlights the potential of utilizing this compound to synthesize novel anticancer agents.

The carboxylic acid moiety itself is a crucial functional group in many pharmaceuticals, often involved in critical interactions with biological targets.[6] However, in some cases, it can be metabolically labile or hinder cell membrane permeability. Therefore, this compound also serves as a precursor for the synthesis of bioisosteres of the carboxylic acid group, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthetic Utility Workflow

The following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of biologically active derivatives. This workflow is a common strategy in medicinal chemistry to generate a library of compounds for screening.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Derivatization cluster_3 Biologically Active Derivatives This compound This compound Acid Chloride Formation Acid Chloride Formation This compound->Acid Chloride Formation e.g., SOCl₂ Amide Synthesis Amide Synthesis Acid Chloride Formation->Amide Synthesis + Amine Ester Synthesis Ester Synthesis Acid Chloride Formation->Ester Synthesis + Alcohol Hydrazide Synthesis Hydrazide Synthesis Acid Chloride Formation->Hydrazide Synthesis + Hydrazine Amides Amides Amide Synthesis->Amides Esters Esters Ester Synthesis->Esters Hydrazones Hydrazones Hydrazide Synthesis->Hydrazones + Aldehyde/Ketone

Caption: Synthetic workflow for derivatization.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Its versatile structure and the demonstrated biological activities of its derivatives underscore its importance as a valuable synthetic intermediate. Further research into this compound and its analogues is warranted to explore its full potential in the development of novel therapeutics.

References

Navigating the Solubility of 4-Chloroisothiazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloroisothiazole-5-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information from analogous compounds, general chemical principles, and safety data sheets to offer a robust predictive profile and practical experimental methodologies.

Predicted Solubility Profile

This compound, a heterocyclic carboxylic acid, is anticipated to exhibit a range of solubilities in common organic solvents, governed by the polarity of the solvent and its capacity for hydrogen bonding. The presence of both a polar carboxylic acid group and a moderately polar isothiazole ring suggests a preference for polar organic solvents.

Based on the general principles of solubility where "like dissolves like," the following qualitative solubility profile is predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively solvate the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Likely in ketones (e.g., acetone) and esters (e.g., ethyl acetate), which are of intermediate polarity.

  • Low to Insoluble: Predicted in nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane), as these are poor solvents for polar carboxylic acids.

While specific quantitative data is not available, a qualitative summary based on these principles is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighHigh polarity and ability to accept hydrogen bonds.
Ketones AcetoneModerateIntermediate polarity.
Esters Ethyl AcetateModerateIntermediate polarity.
Ethers Tetrahydrofuran (THF)Moderate to LowLower polarity than ketones and esters.
Chlorinated DichloromethaneLow to InsolubleLow polarity.
Hydrocarbons Hexane, TolueneLow to InsolubleNonpolar nature.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to rest at the constant temperature to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solids.

  • Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC. This typically involves creating a calibration curve with standards of known concentrations.

  • Calculation: Calculate the solubility in desired units (e.g., mg/mL or mol/L) from the measured concentration.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination A Add excess solid to a known volume of solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-48h) A->B Supersaturation C Allow undissolved solid to settle B->C Equilibrium D Withdraw and filter supernatant C->D Phase Separation E Quantify concentration of the filtrate (e.g., via HPLC) D->E Analysis F Calculate solubility E->F Data Processing

Caption: A flowchart of the experimental steps for determining the solubility of a solid compound in an organic solvent.

Logical Workflow for Solvent Selection in Research and Development

The selection of an appropriate solvent is a critical step in various stages of research and drug development, including chemical synthesis, purification, and formulation. The following diagram presents a logical workflow for selecting a suitable organic solvent for this compound.

G Solvent Selection Workflow for this compound cluster_0 Initial Screening cluster_1 Experimental Verification cluster_2 Process & Safety Considerations A Define Application (e.g., Reaction, Purification, Formulation) B Consult Predicted Solubility Profile (High, Moderate, Low) A->B C Select Candidate Solvents (e.g., Polar aprotic, Polar protic) B->C D Perform Small-Scale Solubility Tests C->D E Determine Quantitative Solubility (if required) D->E F Evaluate Solvent Properties: - Boiling Point - Viscosity - Reactivity with other components E->F G Assess Safety & Environmental Impact: - Toxicity - Flammability - Waste Disposal F->G H Final Solvent Selection G->H

Caption: A decision-making workflow for selecting an appropriate organic solvent for this compound based on application, solubility, and safety.

This guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers and professionals in the field. While predictive models are useful for initial screening, experimental verification is crucial for obtaining accurate data for specific applications.

Spectroscopic and Synthetic Profile of 4-Chloroisothiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloroisothiazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document compiles predicted data and characteristic spectral features derived from analogous compounds and foundational spectroscopic principles. It also outlines a plausible synthetic methodology.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is crucial for the identification and characterization of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following NMR data are predicted values and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~12.0 - 13.0Singlet (broad)The acidic proton of the carboxylic acid is typically observed as a broad singlet in this downfield region. Its chemical shift is dependent on concentration and solvent.
¹H~8.0 - 8.5SingletRepresents the proton on the isothiazole ring.
¹³C~165 - 185-Carboxyl carbon.
¹³C~150 - 160-Quaternary carbon of the isothiazole ring adjacent to the carboxylic acid.
¹³C~130 - 140-Quaternary carbon of the isothiazole ring bearing the chlorine atom.
¹³C~120 - 130-CH carbon of the isothiazole ring.
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic Infrared Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500-3300Broad, StrongStretching
C=O (Carboxylic Acid)1680-1720StrongStretching
C-O (Carboxylic Acid)1210-1320MediumStretching
C=N (Isothiazole Ring)1550-1650MediumStretching
C-Cl600-800Medium-StrongStretching

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.[1][2][3]

Mass Spectrometry (MS) Data

In mass spectrometry using electrospray ionization (ESI), this compound (C₄H₂ClNO₂S, Molecular Weight: 163.58 g/mol ) is expected to be detected in negative ion mode.

Table 3: Expected Mass Spectrometry Fragments

m/z (Negative Ion Mode)Interpretation
[M-H]⁻Deprotonated molecular ion.
[M-H-CO₂]⁻Loss of carbon dioxide from the deprotonated molecular ion.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route could involve the reaction of a suitably substituted precursor with a source of sulfur and nitrogen, followed by chlorination and hydrolysis steps. For instance, a substituted cyanoacetamide or a related active methylene compound could serve as a starting point.

Step 1: Formation of the Isothiazole Ring

A plausible initial step involves the reaction of an α-cyano- or α-carboxy- substituted precursor with a sulfurating agent, such as phosphorus pentasulfide or Lawesson's reagent, in the presence of a nitrogen source to form the isothiazole ring.

Step 2: Chlorination

The formed isothiazole derivative can then be chlorinated at the 4-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve regioselective chlorination.

Step 3: Hydrolysis

If the starting material contained an ester or a nitrile group at the 5-position, a final hydrolysis step under acidic or basic conditions would be required to yield the desired carboxylic acid.

Purification: The final product would likely be purified by recrystallization from a suitable solvent system.

Characterization: The structure of the synthesized this compound would be confirmed using the spectroscopic techniques outlined above (NMR, IR, and MS), along with elemental analysis.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials react1 Ring Formation start->react1 react2 Chlorination react1->react2 react3 Hydrolysis react2->react3 purify Purification react3->purify product This compound purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Generalized workflow for the synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloroisothiazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a specific, detailed synthetic protocol in published literature, this guide outlines a plausible and chemically sound synthetic approach based on established methods for isothiazole synthesis. The characterization data presented is a combination of reported properties and predicted spectral data based on the compound's structure.

Physicochemical Properties

This compound is a chlorinated heterocyclic compound with the following properties:

PropertyValueReference
CAS Number 88982-87-0[1][2][3]
Molecular Formula C₄H₂ClNO₂S[1]
Molecular Weight 163.58 g/mol [1]
Predicted pKa -0.60 ± 0.25[1]
Storage Temperature 2-8°C (sealed and dry)[1]

Proposed Synthesis

A likely synthetic route to this compound involves a multi-step process beginning with the construction of the isothiazole ring, followed by chlorination and subsequent hydrolysis of a nitrile or ester precursor. This approach is analogous to synthetic strategies reported for other substituted isothiazoles.

Experimental Workflow Diagram

G start Starting Materials (e.g., β-ketonitrile or derivative) step1 Step 1: Isothiazole Ring Formation (Reaction with a sulfur source and ammonia/amine) start->step1 step2 Step 2: Chlorination (e.g., with N-chlorosuccinimide) step1->step2 step3 Step 3: Hydrolysis (Acid or base catalyzed) step2->step3 purification Purification (e.g., Recrystallization, Chromatography) step3->purification product Product: 4-Chloroisothiazole- 5-carboxylic acid purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on general isothiazole synthesis methodologies. Researchers should optimize conditions for specific laboratory settings.

Step 1: Synthesis of a 5-substituted isothiazole precursor (e.g., 5-cyano or 5-carboethoxy-isothiazole)

  • A suitable starting material, such as a β-ketonitrile or a β-ketoester, is reacted with a sulfur source (e.g., sulfur and a base, or Lawesson's reagent) and a source of nitrogen (e.g., ammonia or an amine) in an appropriate solvent.

  • The reaction mixture is typically heated under reflux for several hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification by column chromatography or recrystallization to yield the isothiazole precursor.

Step 2: Chlorination at the 4-position

  • The isothiazole precursor is dissolved in a suitable solvent, such as dichloromethane or chloroform.

  • A chlorinating agent, for instance, N-chlorosuccinimide (NCS), is added portion-wise to the solution at room temperature or with gentle heating.

  • The reaction is stirred until completion, as indicated by TLC.

  • The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted chlorinating agent, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the chlorinated intermediate.

Step 3: Hydrolysis to the Carboxylic Acid

  • The 4-chloro-5-cyano or 5-carboethoxy-isothiazole intermediate is subjected to hydrolysis.

  • Acid Hydrolysis: The intermediate is heated under reflux in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

  • Base Hydrolysis: The intermediate is heated with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid to precipitate the carboxylic acid.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

The structure and purity of the synthesized this compound would be confirmed by a combination of spectroscopic methods.

Characterization Workflow Diagram

G product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms analysis Structural Confirmation and Purity Assessment nmr->analysis ir->analysis ms->analysis

Caption: Logical workflow for the characterization of this compound.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.5Singlet1HH-3 of isothiazole ring
~12.0 - 14.0Broad Singlet1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 - 170C=O (carboxylic acid)
~150 - 160C-5 (isothiazole ring)
~145 - 155C-3 (isothiazole ring)
~120 - 130C-4 (isothiazole ring)

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (carboxylic acid dimer)
1680 - 1720StrongC=O stretch (carboxylic acid)
~1500 - 1600MediumC=N stretch (isothiazole ring)
~1200 - 1300StrongC-O stretch (carboxylic acid)
~700 - 800Medium-StrongC-Cl stretch

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
163/165[M]⁺, molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
118/120[M - COOH]⁺, loss of the carboxylic acid group
91/93Further fragmentation

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[4] The isothiazole scaffold is a known pharmacophore present in various bioactive compounds. The chloro- and carboxylic acid functionalities provide reactive handles for further chemical modifications, such as amidation, esterification, and cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Safety Information

Detailed safety information for this compound is not widely available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the material safety data sheet (MSDS) provided by the supplier.

References

The Biological Versatility of Isothiazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiazole carboxylic acids and their derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, imparts unique physicochemical properties to these molecules, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological activities of isothiazole carboxylic acids, focusing on their anticancer, antiviral, antibacterial, and agricultural applications. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity

Isothiazole carboxylic acid derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. One of the most notable targets is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected isothiazole and thiazole derivatives.

Compound ClassDerivative ExampleCancer Cell Line / TargetIC50 (µM)Reference
Thiazole-carboxamideN-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamideChikungunya virus (CHIKV)EC90 = 0.45[1]
Thiazolyl-indole-2-carboxamide(E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6i)MCF-76.10 ± 0.4[2]
Thiazolyl-indole-2-carboxamide(E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6v)MCF-76.49 ± 0.3[2]
Thiazolyl-indole-2-carboxamideCompound 6iEGFR0.063[2]
Thiazolyl-indole-2-carboxamideCompound 6iHer20.054[2]
Thiazolyl-indole-2-carboxamideCompound 6iVEGFR-20.119[2]
Thiazolyl-indole-2-carboxamideCompound 6iCDK20.448[2]
Thiazole DerivativeCompound 4cMCF-72.57 ± 0.16[3]
Thiazole DerivativeCompound 4cHepG27.26 ± 0.44[3]
Thiazole DerivativeCompound 4cVEGFR-20.15[3]
Tetrahydrobenzo[d]thiazoleQuinoline and Chromene derivativesc-Met enzyme< 0.0013[4]
3-amino-benzo[d]isoxazoleCompound 28ac-Met enzyme0.0018[5]
3-amino-benzo[d]isoxazoleCompound 28aEBC-1 cells0.18[5]
Signaling Pathway: c-Met Inhibition

Isothiazole derivatives can act as ATP-competitive inhibitors of the c-Met kinase domain. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation, survival, and motility.

cMet_Inhibition cluster_inhibition Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation Isothiazole Isothiazole Carboxylic Acid Derivative Isothiazole->cMet Binds to ATP pocket ATP ATP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P_cMet->Downstream Activates Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Promotes

Caption: Inhibition of the c-Met signaling pathway by an isothiazole carboxylic acid derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of synthesized isothiazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized isothiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the isothiazole compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[6]

    • Incubate the plate for another 4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Antiviral Activity

Certain isothiazole derivatives have demonstrated significant antiviral properties, particularly against picornaviruses like poliovirus. Their mechanism of action often involves the inhibition of viral replication at early stages.

Quantitative Data: Antiviral Activity

The following table presents the antiviral activity of specific isothiazole derivatives.

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrilePoliovirus 1---223[8]
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonatePoliovirus 1---828[8]
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrileEchovirus 9---334[8]
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonateEchovirus 9---200[8]
N-acetyl 4,5-dihydropyrazole derivative 7Vaccinia virusHEL7--[9]
Signaling Pathway: Inhibition of Poliovirus Replication

Some isothiazole derivatives inhibit poliovirus replication by targeting an early event in the viral life cycle, after viral entry but before or during viral RNA synthesis. Studies suggest that these compounds may interfere with the viral RNA polymerase complex, thereby preventing the elongation of the viral RNA chain.[6][10]

Poliovirus_Inhibition Poliovirus Poliovirus HostCell Host Cell Poliovirus->HostCell Attachment Entry Viral Entry & Uncoating HostCell->Entry Internalization ReplicationComplex Viral RNA Replication Complex Entry->ReplicationComplex Formation RNASynthesis Viral RNA Synthesis ReplicationComplex->RNASynthesis Catalysis Isothiazole Isothiazole Derivative Isothiazole->ReplicationComplex Inhibition Progeny Progeny Virions RNASynthesis->Progeny Leads to

Caption: Inhibition of Poliovirus replication by an isothiazole derivative.

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[4][11][12]

Materials:

  • Susceptible host cell line (e.g., HeLa, Vero)

  • Virus stock (e.g., Poliovirus)

  • Complete growth medium and serum-free medium

  • Isothiazole compound dilutions

  • Overlay medium (containing, e.g., carboxymethyl cellulose or agar)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound Treatment: Pretreat the cell monolayers with various concentrations of the isothiazole compound for 1 hour at 37°C.

  • Virus Infection: Infect the cells with a known titer of the virus (to produce 50-100 plaques/well).

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and add an overlay medium containing the respective concentrations of the compound.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antibacterial Activity

Isothiazole carboxylic acid derivatives and related compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various thiazole derivatives.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
2-Phenylacetamido-thiazoleCompound 16Bacillus subtilis1.56[13]
2-Phenylacetamido-thiazoleCompound 16Staphylococcus aureus3.13[13]
2-Phenylacetamido-thiazoleCompound 16Escherichia coli6.25[13]
2-Phenylacetamido-thiazoleCompound 16Pseudomonas aeruginosa3.13[13]
5-ChloroisothiazoloneCompound 5aE. coli BL21 (NDM-1)< 0.032[14]
Thiazole derivativeCompound 6dListeria monocytogenes64[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[15][16]

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (or other suitable broth)

  • Isothiazole compound dilutions

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agricultural Applications: Fungicidal Activity

In the agricultural sector, isothiazole derivatives, such as Isotianil, are utilized as fungicides. They often act as plant activators, inducing Systemic Acquired Resistance (SAR) rather than having direct antimicrobial effects.[17]

Signaling Pathway: Isotianil-Induced Systemic Acquired Resistance (SAR)

Isotianil primes the plant's immune system by activating the salicylic acid (SA) signaling pathway. This leads to the expression of pathogenesis-related (PR) genes and the accumulation of defense compounds, resulting in broad-spectrum and long-lasting resistance against pathogens.[17][18]

SAR_Induction Isotianil Isotianil PlantCell Plant Cell Isotianil->PlantCell Application SA_Pathway Salicylic Acid (SA) Signaling Pathway PlantCell->SA_Pathway Activation PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes Upregulation Defense Accumulation of Defense Compounds SA_Pathway->Defense Induction SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Defense->SAR

Caption: Induction of Systemic Acquired Resistance (SAR) by Isotianil.

Experimental Workflow: Evaluation of SAR

This workflow describes the general steps to evaluate the induction of SAR by a compound like Isotianil.[19][20][21]

SAR_Workflow Start Start Treatment Treat Plants with Isotianil or Control Start->Treatment Incubation1 Incubate for SAR Induction Treatment->Incubation1 Inoculation Inoculate with Pathogen Incubation1->Inoculation Incubation2 Incubate for Disease Development Inoculation->Incubation2 Assessment Assess Disease Severity Incubation2->Assessment Analysis Analyze PR Gene Expression (RT-qPCR) Incubation2->Analysis End End

Caption: Experimental workflow for evaluating Systemic Acquired Resistance (SAR).

Conclusion

Isothiazole carboxylic acids and their derivatives constitute a versatile scaffold for the development of novel therapeutic and agrochemical agents. Their diverse biological activities, spanning from anticancer and antiviral to antibacterial and fungicidal, underscore their importance in modern chemical biology and drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand the potential of this promising class of compounds. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of more potent and selective agents with significant clinical and agricultural impact.

References

The Emerging Potential of 4-Chloroisothiazole-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 4-Chloroisothiazole-5-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound, focusing on the synthesis of its derivatives and their evaluation in oncology. While direct extensive research on this compound is emerging, compelling data from its close analog, 5-chloro-3-methylisothiazole-4-carboxylic acid, provides a strong rationale for its investigation. This document will leverage findings from this analog to illustrate the potential of the core compound in drug discovery.

The Isothiazole Scaffold: A Foundation for Diverse Biological Activity

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This arrangement confers unique physicochemical properties that are attractive for drug design.[1][2] The isothiazole ring is present in a variety of biologically active molecules, exhibiting activities such as:

  • Anticancer: Derivatives have shown potent antiproliferative effects against various cancer cell lines.[1][3]

  • Anti-inflammatory: Certain isothiazole-containing compounds exhibit significant anti-inflammatory properties.

  • Antiviral: The isothiazole nucleus is a key component in some antiviral agents, including those with activity against HIV and picornaviruses.[2][4]

  • Enzyme Inhibition: Isothiazole derivatives have been identified as inhibitors of various enzymes, including kinases, which are critical targets in oncology.[1]

  • Antifungal and Antimicrobial: The scaffold is also found in compounds with antifungal and antibacterial properties.

The versatility of the isothiazole ring, coupled with the reactivity of the carboxylic acid and chloro-substituents of this compound, makes it an ideal starting point for the synthesis of diverse compound libraries for biological screening.

Synthetic Pathways: From Carboxylic Acid to Bioactive Derivatives

The primary route to harnessing the potential of this compound in medicinal chemistry involves its conversion into amides and hydrazides, which can be further functionalized. A well-established synthetic workflow, demonstrated with the analogous 5-chloro-3-methylisothiazole-4-carboxylic acid, serves as a blueprint for these transformations.

Synthesis of 4-Chloroisothiazole-5-carbohydrazide

The initial and crucial step is the synthesis of the hydrazide derivative. This is typically achieved by first converting the carboxylic acid to the more reactive acyl chloride, followed by reaction with hydrazine.

A This compound B Thionyl Chloride (SOCl2) in Benzene, Reflux A->B Step 1a: Acyl Chloride Formation C 4-Chloroisothiazole-5-carbonyl chloride B->C D Sodium Azide (NaN3) in Acetone/Water C->D Step 1b: Azide Formation E 4-Chloroisothiazole-5-carbonyl azide D->E F Hydrazine Hydrate E->F Step 1c: Hydrazide Formation G 4-Chloroisothiazole-5-carbohydrazide F->G

Figure 1: Synthesis of 4-Chloroisothiazole-5-carbohydrazide.
Synthesis of N'-Substituted Hydrazide Derivatives (Hydrazones)

The resulting hydrazide is a key intermediate that can be readily condensed with a variety of aldehydes and ketones to generate a library of N'-substituted hydrazide derivatives (hydrazones). This reaction proceeds via a nucleophilic addition-elimination mechanism.

A 4-Chloroisothiazole-5-carbohydrazide B Aldehyde or Ketone (R-CHO or R-CO-R') in Ethanol, Heat A->B Nucleophilic Addition C N'-Substituted 4-Chloroisothiazole-5-carbohydrazide (Hydrazone Derivative) B->C Elimination of Water A This compound (Starting Material) B Synthesis of Diverse Derivatives (e.g., Amides, Hydrazones) A->B C In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) B->C D Identification of 'Hit' Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Iterative Design and Synthesis G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Development G->H

References

4-Chloroisothiazole-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloroisothiazole-5-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The isothiazole ring system is a key structural motif in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The presence of a chloro substituent and a carboxylic acid group at positions 4 and 5, respectively, provides two reactive sites for further molecular elaboration, making it an attractive starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

PropertyValueSource
CAS Number 88982-87-0[1]
Molecular Formula C₄H₂ClNO₂S[1]
Molecular Weight 163.58 g/mol [1]
Predicted pKa -0.60 ± 0.25[1]
Storage Temperature 2-8°C[1]

Note: The pKa value is a predicted value and should be used as an estimate.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a viable synthetic route can be inferred from the preparation of the analogous compound, 3,4-dichloroisothiazole-5-carboxylic acid, which is synthesized via the hydrolysis of 3,4-dichloro-5-cyanoisothiazole. This suggests that this compound can be prepared by the hydrolysis of 4-chloro-5-cyanoisothiazole.

Proposed Synthetic Pathway:

G 4-Chloro-5-cyanoisothiazole 4-Chloro-5-cyanoisothiazole This compound This compound 4-Chloro-5-cyanoisothiazole->this compound Acid or Base Hydrolysis

Figure 1: Proposed synthesis of this compound.

Representative Experimental Protocol (Adapted from the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid):

This protocol is a hypothetical adaptation and would require optimization for the specific substrate.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5-cyanoisothiazole in a suitable solvent such as methanol.

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid) to the flask.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure. If the hydrolysis was base-catalyzed, acidify the aqueous residue with a strong acid (e.g., concentrated HCl) to a pH of approximately 3 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent.

Reactions of this compound: A Gateway to Diverse Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides. These derivatives are of significant interest in drug discovery due to the prevalence of ester and amide functionalities in bioactive molecules.

Esterification

The conversion of this compound to its corresponding esters can be achieved through several standard methods.

1. Fischer Esterification: This acid-catalyzed reaction with an alcohol is a common method for preparing simple alkyl esters.

G cluster_0 Fischer Esterification This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative Alcohol (e.g., Methanol) Acid Catalyst (e.g., H₂SO₄)

Figure 2: Fischer esterification of this compound.

Detailed Experimental Protocol (General):

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

2. Esterification via Acid Chloride: For more complex or sensitive alcohols, a two-step procedure involving the formation of the acid chloride followed by reaction with the alcohol is often preferred.

G cluster_0 Esterification via Acid Chloride This compound This compound 4-Chloroisothiazole-5-carbonyl chloride 4-Chloroisothiazole-5-carbonyl chloride This compound->4-Chloroisothiazole-5-carbonyl chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Ester Derivative Ester Derivative 4-Chloroisothiazole-5-carbonyl chloride->Ester Derivative Alcohol, Base (e.g., Pyridine)

Figure 3: Two-step esterification of this compound.

Detailed Experimental Protocol (General):

  • Step 1: Formation of the Acid Chloride

    • Suspend or dissolve this compound in an inert solvent (e.g., dichloromethane or toluene).

    • Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction with thionyl chloride.

    • Heat the mixture to reflux until the evolution of gas ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

  • Step 2: Reaction with Alcohol

    • Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath and add the desired alcohol, followed by a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl generated.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous work-up by washing the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Amide Formation

The synthesis of amides from this compound is a key transformation for accessing a wide range of biologically active compounds. Similar to esterification, this can be achieved through the acid chloride intermediate or by using peptide coupling reagents.

1. Amide Formation via Acid Chloride:

G cluster_0 Amide Formation via Acid Chloride This compound This compound 4-Chloroisothiazole-5-carbonyl chloride 4-Chloroisothiazole-5-carbonyl chloride This compound->4-Chloroisothiazole-5-carbonyl chloride SOCl₂ or (COCl)₂ Amide Derivative Amide Derivative 4-Chloroisothiazole-5-carbonyl chloride->Amide Derivative Amine, Base

Figure 4: Amide formation via the acid chloride intermediate.

Detailed Experimental Protocol (General):

  • Prepare the 4-chloroisothiazole-5-carbonyl chloride as described in the esterification section.

  • Dissolve the crude acid chloride in an anhydrous, non-protic solvent.

  • Add the desired primary or secondary amine to the solution. Typically, two equivalents of the amine are used, with one equivalent acting as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine and one equivalent of an external base (e.g., triethylamine) can be used.

  • Stir the reaction at room temperature until completion.

  • Perform a standard aqueous work-up and purify the resulting amide by recrystallization or column chromatography.

2. Amide Formation using Coupling Reagents: For more delicate substrates or to avoid the harsh conditions of acid chloride formation, various coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine.

G cluster_0 Amide Formation with Coupling Reagents This compound This compound Amide Derivative Amide Derivative This compound->Amide Derivative Amine Coupling Reagent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Protein Kinase Protein Kinase Receptor Tyrosine Kinase (RTK)->Protein Kinase Activates Substrate Protein Substrate Protein Protein Kinase->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Proliferation, Survival, etc. Proliferation, Survival, etc. Phosphorylated Substrate->Proliferation, Survival, etc. Leads to Isothiazole Derivative Isothiazole Derivative Isothiazole Derivative->Protein Kinase Inhibits

References

An In-Depth Technical Guide to the Reactivity of the Isothiazole Ring in 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the isothiazole ring in 4-chloroisothiazole-5-carboxylic acid. This molecule serves as a versatile building block in medicinal chemistry and drug development due to its two reactive centers: the chloro-substituted C4 position and the carboxylic acid group at C5. Understanding the interplay of these functional groups is crucial for the strategic design and synthesis of novel isothiazole-based compounds with potential therapeutic applications. Isothiazole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Core Reactivity of the Isothiazole Ring

The isothiazole ring is an electron-deficient aromatic heterocycle. This inherent electronic nature, coupled with the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, dictates the reactivity of this compound. The primary modes of reactivity discussed in this guide are nucleophilic aromatic substitution at the C4 position and various transformations of the carboxylic acid group at the C5 position.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position of the isothiazole ring is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the isothiazole ring and the adjacent carboxylic acid group facilitates the formation of a stable Meisenheimer-like intermediate, which is a key step in this reaction pathway.

Common nucleophiles that can be employed in SNAr reactions with this compound include:

  • Amines: Primary and secondary amines can displace the chloride to form the corresponding 4-amino-isothiazole-5-carboxylic acid derivatives. These reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the liberated HCl.

  • Azides: Sodium azide can be used to introduce an azido group at the C4 position, which can then be further transformed, for example, through reduction to an amine or by cycloaddition reactions.

  • Thiols: Thiolates can react to form 4-thioether-isothiazole-5-carboxylic acids.

  • Alkoxides and Phenoxides: These nucleophiles can be used to synthesize the corresponding 4-alkoxy or 4-aryloxy derivatives.

Illustrative Reaction Scheme for SNAr

G cluster_0 Nucleophilic Aromatic Substitution at C4 start This compound intermediate Meisenheimer-like Intermediate start->intermediate + Nu-H nucleophile Nucleophile (Nu-H) nucleophile->intermediate product 4-Substituted-isothiazole-5-carboxylic acid intermediate->product - Cl- hcl HCl intermediate->hcl - H+

Caption: General workflow for SNAr at the C4 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagents and ConditionsProductYield (%)
Amine (R-NH2)Amine, Base (e.g., Et3N), Solvent (e.g., DMF), Heat4-Alkyl/Arylamino-isothiazole-5-carboxylic acidVaries
Azide (N3-)Sodium azide, Solvent (e.g., DMF or Acetone/Water), Heat4-Azido-isothiazole-5-carboxylic acidVaries
Thiolate (RS-)Thiol, Base (e.g., NaH), Solvent (e.g., THF)4-(Alkyl/Arylthio)-isothiazole-5-carboxylic acidVaries

Note: Yields are generalized and highly dependent on the specific substrate and reaction conditions.

Reactions of the Carboxylic Acid Group at the C5 Position

The carboxylic acid group at the C5 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

1. Esterification:

The carboxylic acid can be converted to its corresponding ester through Fischer esterification, reacting with an alcohol in the presence of a catalytic amount of strong acid (e.g., H2SO4). Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: General Fischer Esterification

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., saturated NaHCO3 solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

2. Amide Bond Formation:

The formation of amides from the carboxylic acid and an amine typically requires the activation of the carboxylic acid. This can be achieved by first converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be mediated by coupling agents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

Experimental Workflow: Amide Formation via Acid Chloride

G start This compound acid_chloride 4-Chloroisothiazole-5-carbonyl chloride start->acid_chloride + SOCl2 amide 4-Chloroisothiazole-5-carboxamide derivative acid_chloride->amide + RNH2 amine Amine (RNH2) amine->amide

Caption: Two-step amide synthesis from the carboxylic acid.

Table 2: Common Transformations of the Carboxylic Acid Group

ReactionReagents and ConditionsProduct
EsterificationAlcohol (R'OH), cat. H2SO4, Heat4-Chloroisothiazole-5-carboxylate ester
Amide Formation (via acid chloride)1. SOCl2 or (COCl)22. Amine (R'R''NH), Base4-Chloroisothiazole-5-carboxamide
Amide Formation (direct coupling)Amine (R'R''NH), DCC or EDC, HOBt, Solvent (e.g., DMF)4-Chloroisothiazole-5-carboxamide
ReductionBH3·THF or LiAlH4(4-Chloroisothiazol-5-yl)methanol
DecarboxylationHeat, potentially with a catalyst (e.g., copper powder in quinoline)4-Chloroisothiazole

3. Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4).

4. Decarboxylation:

Decarboxylation of this compound to yield 4-chloroisothiazole can be achieved by heating, often in the presence of a catalyst such as copper powder in a high-boiling solvent like quinoline. The ease of decarboxylation will depend on the stability of the resulting carbanion intermediate.

Stability and Degradation of the Isothiazole Ring

The isothiazole ring in this compound is generally stable under neutral and acidic conditions. However, under strongly basic conditions or in the presence of potent nucleophiles, ring-opening reactions can occur. This reactivity is a known characteristic of some isothiazole derivatives, particularly isothiazolinones, where nucleophilic attack on the sulfur atom can lead to cleavage of the S-N bond. While less susceptible than isothiazolinones, this potential degradation pathway should be a consideration in the design of synthetic routes and the formulation of final compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized isothiazole derivatives. The reactivity of this compound is dominated by nucleophilic aromatic substitution at the C4 position and a range of transformations of the carboxylic acid group at the C5 position. A thorough understanding of these reaction pathways, as outlined in this guide, is essential for leveraging the full synthetic potential of this important heterocyclic building block in the pursuit of new therapeutic agents. Researchers and drug development professionals are encouraged to consider the stability of the isothiazole ring under the chosen reaction conditions to ensure the integrity of the desired products.

Methodological & Application

Synthesis of 4-Chloroisothiazole-5-carboxylic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Chloroisothiazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined procedure is a multi-step synthesis commencing from readily available starting materials.

I. Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step pathway involving the initial synthesis of a key intermediate, 3,4-dichloro-5-cyanoisothiazole, followed by a sequence of selective dechlorination and hydrolysis.

Synthesis_Pathway A Ferricyanide Complex + CS2 + Cl2 B 3,4-dichloro-5-cyanoisothiazole A->B Cyclization C 4-chloroisothiazole-5-carbonitrile B->C Selective Dechlorination D This compound C->D Hydrolysis experimental_workflow cluster_step1 Step 1: Synthesis of 3,4-dichloro-5-cyanoisothiazole cluster_step2 Step 2: Selective Dechlorination cluster_step3 Step 3: Hydrolysis A1 Mix Ferricyanide Complex, Catalyst, and Solvent A2 Add Carbon Disulfide A1->A2 A3 Introduce Chlorine Gas A2->A3 A4 Reaction and Work-up A3->A4 B1 Dissolve Dichloro-cyanoisothiazole in Solvent A4->B1 Intermediate Product B2 Add Catalyst and Base B1->B2 B3 Introduce Hydrogen Source B2->B3 B4 Reaction and Purification B3->B4 C1 React Chloro-cyanoisothiazole with Acid or Base B4->C1 Intermediate Product C2 Heat to Reflux C1->C2 C3 Cool and (if necessary) Acidify C2->C3 C4 Isolate and Purify Final Product C3->C4

Application Notes and Protocols for the Purification of 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Chloroisothiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles for the purification of carboxylic acids and related heterocyclic compounds.

Introduction

This compound is a heterocyclic building block whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Common impurities may include starting materials, by-products from synthesis, and degradation products. The purification methods detailed below—recrystallization, column chromatography, and acid-base extraction—are designed to remove these impurities effectively. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

Data Summary

Purification MethodTypical PurityExpected YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >99%60-90%HighCost-effective, scalablePotential for low yield if solubility is not ideal
Column Chromatography >99.5%50-80%Low to MediumHigh resolution for complex mixturesLabor-intensive, requires significant solvent
Acid-Base Extraction 95-98%>90%HighGood for removing neutral/basic impuritiesMay not remove acidic impurities effectively

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Protocol: Recrystallization from an Ethanol/Water Solvent System

  • Solvent Selection: A mixture of ethanol and water is often effective for polar, acidic compounds like this compound. The optimal ratio should be determined experimentally in a small-scale trial.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (the same ratio used for crystallization) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in minimal hot ethanol crude->dissolve add_water Add hot water to turbidity dissolve->add_water cool Slow cooling to room temperature add_water->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry purified Purified Product dry->purified

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For carboxylic acids, which can interact strongly with silica gel, modifications to the mobile phase are often necessary.

Protocol: Column Chromatography with an Acidified Eluent

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or the eluent mixture). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often provides better resolution.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 50:50 hexane:ethyl acetate). To improve the peak shape and prevent tailing of the acidic compound, add a small amount of acetic acid (0.1-1%) to the eluent system.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent and acetic acid.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack Silica Gel Column elute Elute with Solvent Gradient (+ Acetic Acid) pack_column->elute prep_sample Prepare & Load Crude Sample prep_sample->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate dry Dry under Vacuum evaporate->dry purified Purified Product dry->purified

Caption: Workflow for silica gel column chromatography of this compound.

Method 3: Acid-Base Extraction

This liquid-liquid extraction technique separates acidic compounds from neutral and basic impurities by exploiting the change in solubility of the carboxylic acid upon salt formation.

Protocol: Aqueous Extraction

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which will move to the aqueous phase. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product in Organic Solvent extract Extract with aq. NaHCO₃ start->extract separate Separate Layers extract->separate impurities Neutral/Basic Impurities (Discard) separate->impurities carboxylate Water-Soluble Carboxylate Salt separate->carboxylate acidify Acidify with HCl to pH ~2 carboxylate->acidify precipitate Precipitated Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry purified Purified Product dry->purified

Application Notes and Protocols for the NMR Analysis of 4-Chloroisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Chloroisothiazole-5-carboxylic acid. Due to the limited availability of experimental spectral data in public databases, this note focuses on predicted spectral analysis, general experimental protocols, and the expected chemical shifts for this compound. The provided methodologies and data serve as a valuable resource for the characterization of this compound and related heterocyclic compounds in research and development settings.

Introduction

This compound is a heterocyclic compound with potential applications in organic synthesis and drug development.[1] Accurate structural elucidation and purity assessment are critical for its use in these fields, with NMR spectroscopy being a primary analytical technique for this purpose. This application note outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for data acquisition.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.0 - 8.5Singlet (s)
COOH10.0 - 13.0Broad Singlet (br s)

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.[2]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3145 - 155
C-4120 - 130
C-5155 - 165
COOH160 - 175

Note: Carboxyl carbon atoms typically absorb in the range of 160 to 185 ppm.[2][3][4]

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the atom numbering used for NMR peak assignments.

G This compound Structure cluster_ring This compound Structure cluster_substituents This compound Structure C5 C5 C4 C4 C5->C4 COOH COOH C5->COOH C3 C3 C4->C3 Cl Cl C4->Cl N N S S N->S S->C5 C3->N H3 H3 C3->H3

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Analysis

This section details a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar carboxylic acids and its unobtrusive signal in the ¹H NMR spectrum. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), although solubility should be tested.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Filtration (Optional): If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D pulse sequence (e.g., zg30)
Spectral Width16 ppm
Acquisition Time2-4 seconds
Relaxation Delay1-2 seconds
Number of Scans16-64
Temperature298 K

¹³C NMR Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse ProgramProton-decoupled pulse sequence (e.g., zgpg30)
Spectral Width240 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024-4096
Temperature298 K

Experimental Workflow

The following diagram outlines the logical workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr Insert Sample c13_nmr Acquire 13C NMR Spectrum h1_nmr->c13_nmr phase Phasing c13_nmr->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking integrate->peak_pick assign_h1 Assign 1H Signals peak_pick->assign_h1 assign_c13 Assign 13C Signals peak_pick->assign_c13 structure Confirm Structure assign_h1->structure assign_c13->structure

Caption: Workflow for NMR Analysis of this compound.

Data Interpretation and Discussion

The ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the C-3 position of the isothiazole ring and a broad singlet for the carboxylic acid proton. The downfield chemical shift of the H-3 proton is due to the deshielding effects of the electronegative nitrogen and sulfur atoms in the heterocyclic ring. The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carboxyl carbon is expected to be the most downfield signal. The carbons of the isothiazole ring will appear in the aromatic/heterocyclic region of the spectrum. The specific chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. While based on predicted data, the information presented is valuable for researchers in the fields of organic synthesis and medicinal chemistry for the structural verification and purity assessment of this compound. The detailed experimental protocol offers a standardized method for obtaining high-quality NMR spectra.

References

Application Note: Mass Spectrometry Analysis of 4-Chloroisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloroisothiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Understanding its structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and use in drug development pipelines. This document provides a detailed protocol and expected fragmentation patterns for the analysis of this compound using mass spectrometry.

The fragmentation of aromatic carboxylic acids typically involves characteristic losses of small molecules such as water, hydroxyl radicals, and carbon dioxide.[1][2][3] For halogenated compounds, the loss of the halogen radical or hydrogen halide is also a common fragmentation pathway.[4] The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, can undergo ring-opening or fragmentation, often initiated by the loss of small molecules like HCN or sulfur-containing species.

Predicted Fragmentation Pathway

The fragmentation of this compound (Molecular Weight: 163.58 g/mol , Molecular Formula: C4H2ClNO2S) is predicted to proceed through several key steps.[5] Aromatic acids are known to exhibit prominent molecular ion peaks and undergo fragmentation by losing -OH and -COOH groups.[2][6]

The primary fragmentation events anticipated for this compound are:

  • Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[1][3]

  • Loss of the carboxyl group (-COOH): Another characteristic fragmentation of carboxylic acids.[2][6]

  • Decarboxylation (-CO2): Loss of carbon dioxide from the molecular ion.

  • Loss of a chlorine radical (-Cl): A typical fragmentation for chlorinated compounds.[4]

  • Ring fragmentation: Subsequent fragmentation of the isothiazole ring can lead to the loss of smaller neutral molecules.

These predicted fragmentation pathways are summarized in the following table and diagram.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their potential relative abundance. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will result in M+2 peaks for chlorine-containing fragments.

Fragment Ion Proposed Structure m/z (³⁵Cl) m/z (³⁷Cl) Predicted Relative Abundance Fragmentation Pathway
[M]⁺C₄H₂ClNO₂S⁺163165ModerateMolecular Ion
[M-OH]⁺C₄H₁ClNOS⁺146148HighLoss of hydroxyl radical
[M-COOH]⁺C₃H₁ClNS⁺118120ModerateLoss of carboxyl group
[M-CO₂]⁺C₃H₂ClNS⁺119121LowDecarboxylation
[M-Cl]⁺C₄H₂NO₂S⁺128-ModerateLoss of chlorine radical

Experimental Protocols

This section details the recommended methodologies for sample preparation and analysis using Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Solvent Considerations: Ensure the use of high-purity, HPLC-grade or MS-grade solvents to minimize background interference.

Mass Spectrometry Analysis (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode. Negative ion mode is often suitable for carboxylic acids.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire full scan mass spectra over a mass range of m/z 50-300 to identify the molecular ion.

    • Product Ion Scan (MS/MS): Select the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) as the precursor ion for collision-induced dissociation (CID).

  • Instrument Parameters (Example):

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Collision Gas: Argon

    • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis A Weigh 1 mg of This compound B Dissolve in 1 mL of Methanol (Stock Solution) A->B C Dilute to 1-10 µg/mL (Working Solution) B->C D Direct Infusion (5-10 µL/min) C->D Introduce Sample E ESI Source D->E F Full Scan (MS1) Identify Molecular Ion E->F G Product Ion Scan (MS/MS) Select Precursor Ion F->G H Data Analysis G->H

Caption: Experimental workflow for MS analysis.

fragmentation_pathway M [M]⁺ C₄H₂ClNO₂S⁺ m/z 163 F1 [M-OH]⁺ C₄H₁ClNOS⁺ m/z 146 M->F1 -OH F2 [M-COOH]⁺ C₃H₁ClNS⁺ m/z 118 M->F2 -COOH F3 [M-Cl]⁺ C₄H₂NO₂S⁺ m/z 128 M->F3 -Cl

Caption: Proposed fragmentation of this compound.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 4-Chloroisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloroisothiazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. A robust and reliable analytical method is crucial for its quantification, purity assessment, and stability evaluation. This application note details the development and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, making it suitable for stability studies in compliance with regulatory guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for rational method development, particularly for selecting the appropriate column, mobile phase, and detector settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₂ClNO₂S[1][2]
Molecular Weight163.58 g/mol [1][2]
Predicted pKa-0.60 ± 0.25[1]
StorageSealed in dry, 2-8°C[1]

HPLC Method Development Workflow

The development of a stability-indicating HPLC method follows a systematic workflow. The primary goal is to achieve adequate separation of the main peak from any impurities and degradation products.

cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation Define Analytical Target Profile Define Analytical Target Profile Analyte Characterization Analyte Characterization Define Analytical Target Profile->Analyte Characterization Select Column & Mobile Phase Select Column & Mobile Phase Analyte Characterization->Select Column & Mobile Phase Initial Chromatographic Run Initial Chromatographic Run Select Column & Mobile Phase->Initial Chromatographic Run Assess Peak Shape & Retention Assess Peak Shape & Retention Initial Chromatographic Run->Assess Peak Shape & Retention Optimize Mobile Phase Optimize Mobile Phase Assess Peak Shape & Retention->Optimize Mobile Phase Optimize Gradient Optimize Gradient Optimize Mobile Phase->Optimize Gradient Optimize Flow Rate & Temperature Optimize Flow Rate & Temperature Optimize Gradient->Optimize Flow Rate & Temperature Final Optimized Method Final Optimized Method Optimize Flow Rate & Temperature->Final Optimized Method Forced Degradation Studies Forced Degradation Studies Final Optimized Method->Forced Degradation Studies Peak Purity Analysis Peak Purity Analysis Forced Degradation Studies->Peak Purity Analysis Method Validation (ICH) Method Validation (ICH) Peak Purity Analysis->Method Validation (ICH) Final Method Final Method Method Validation (ICH)->Final Method

Caption: HPLC Method Development Workflow.

Experimental Protocol: HPLC Method for this compound

This protocol describes the starting HPLC conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

4.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • Reference standard of this compound.

4.2. Chromatographic Conditions

The initial chromatographic conditions are summarized in Table 2.

Table 2: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 min, then 5 min hold
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (based on typical isothiazole chromophores)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

4.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the sample diluent to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the sample diluent to achieve an expected concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Optimization of Critical HPLC Parameters

The relationship and impact of critical parameters on the chromatographic separation need to be understood for effective method optimization.

Mobile Phase pH Mobile Phase pH Retention Time Retention Time Mobile Phase pH->Retention Time Peak Shape Peak Shape Mobile Phase pH->Peak Shape Organic Modifier Organic Modifier Resolution Resolution Organic Modifier->Resolution Organic Modifier->Retention Time Gradient Slope Gradient Slope Gradient Slope->Resolution Gradient Slope->Retention Time Flow Rate Flow Rate Flow Rate->Resolution Flow Rate->Retention Time Column Temperature Column Temperature Column Temperature->Retention Time Column Temperature->Peak Shape

Caption: Critical HPLC Parameter Optimization.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][4] The API should be subjected to various stress conditions to induce degradation.

6.1. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

6.2. Procedure

  • Prepare a stock solution of this compound at 1 mg/mL.

  • For each stress condition, mix the stock solution with the respective stressor.

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the sample diluent.

  • Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

Expected Quantitative Data

The developed method should be validated according to ICH guidelines.[4] Table 3 summarizes the expected performance characteristics of a validated method.

Table 3: Expected Method Validation Parameters

ParameterExpected Result
Linearity (r²) ≥ 0.999
Range 50% - 150% of the working concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blanks, impurities, or degradation products

Potential Degradation Pathway

Understanding the potential degradation pathways is crucial for identifying and characterizing the degradation products. Isothiazole rings can be susceptible to nucleophilic attack and ring-opening under certain conditions.

This compound This compound Ring Opening Ring Opening This compound->Ring Opening Base Hydrolysis Decarboxylation Decarboxylation This compound->Decarboxylation Thermal Stress Hydrolysis of Chlorine Hydrolysis of Chlorine This compound->Hydrolysis of Chlorine Acid/Base Hydrolysis Degradation Product A Degradation Product A Ring Opening->Degradation Product A Degradation Product B Degradation Product B Decarboxylation->Degradation Product B Degradation Product C Degradation Product C Hydrolysis of Chlorine->Degradation Product C

Caption: Potential Degradation Pathways.

Conclusion

This application note provides a comprehensive framework for the development of a stability-indicating HPLC method for the analysis of this compound. The detailed protocol for the initial method, guidance on optimization, and procedures for forced degradation studies will enable researchers to establish a robust and reliable analytical method suitable for quality control and stability testing. The provided visualizations of the workflow, parameter optimization, and potential degradation pathways serve as valuable tools for understanding and implementing the method development process.

References

Application Notes & Protocols: Synthesis of Amides from 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloroisothiazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives, particularly amides, are of significant interest due to their potential biological activities. The synthesis of amides from this carboxylic acid is a crucial transformation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The most common and efficient method for this conversion involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. This document provides detailed protocols and data for the synthesis of N-substituted 4-chloroisothiazole-5-carboxamides.

General Reaction Scheme & Methodologies

The synthesis is generally performed as a two-step, one-pot procedure. First, this compound is activated using a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The highly reactive 4-chloroisothiazole-5-carbonyl chloride intermediate is then reacted in situ with a desired amine in the presence of a base to yield the final amide product.

Step 1: Carboxylic Acid Activation The carboxylic acid is converted to a more reactive acyl chloride. This is a standard procedure for preparing amides from carboxylic acids.[3][4][5] Thionyl chloride is a cost-effective and efficient reagent for this transformation.[6][7]

Step 2: Amide Formation The acyl chloride readily reacts with primary or secondary amines to form a stable amide bond.[1] A tertiary amine base like triethylamine (TEA) or pyridine is typically used to scavenge the hydrochloric acid (HCl) generated during the reaction.[1][2][3]

Alternative methods for direct coupling of carboxylic acids and amines exist, employing reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[8][9] However, the acyl chloride route is often preferred for its high reactivity and simplicity.

Data Presentation: Synthesis of Representative Amides

The following table summarizes the synthesis of various amides from this compound using the thionyl chloride activation method. Yields are representative for this class of reaction based on established chemical literature.

EntryAmine (R¹R²NH)Product (4-chloroisothiazole-5-carboxamide)SolventBaseTypical Yield (%)
1AnilineN-phenyl-4-chloroisothiazole-5-carboxamideTolueneTEA85-95
2BenzylamineN-benzyl-4-chloroisothiazole-5-carboxamideDCMTEA88-96
3Morpholine(4-chloroisothiazol-5-yl)(morpholino)methanoneTolueneTEA90-98
4DiethylamineN,N-diethyl-4-chloroisothiazole-5-carboxamideTHFTEA82-92
54-FluoroanilineN-(4-fluorophenyl)-4-chloroisothiazole-5-carboxamideTolueneTEA84-93
6Ammonia (aq.)4-chloroisothiazole-5-carboxamideDioxane-75-85

Experimental Protocols

4.1. General Protocol for the Synthesis of N-Substituted 4-Chloroisothiazole-5-carboxamides

This protocol describes a reliable one-pot, two-step procedure.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • An appropriate primary or secondary amine (e.g., Aniline, Benzylamine, Morpholine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Hydrochloric acid (1 M aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Acid Chloride Formation:

    • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene, 10 mL per gram of acid), add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (typically 70-90 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC or until gas evolution ceases.[2]

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloroisothiazole-5-carbonyl chloride.[1][7] This intermediate is typically used in the next step without further purification.

  • Amide Synthesis:

    • Dissolve the crude acid chloride in a fresh portion of anhydrous solvent (e.g., DCM or Toluene).

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring completion by TLC.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted 4-chloroisothiazole-5-carboxamide.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

reaction_pathway cluster_products Products start_acid 4-Chloroisothiazole- 5-carboxylic acid intermediate Acyl Chloride Intermediate start_acid->intermediate + SOCl₂ (Activation) amine Amine (R¹R²NH) socl2 SOCl₂ (Thionyl Chloride) base Base (e.g., TEA) final_amide N-Substituted Amide intermediate->final_amide + Amine + Base

Caption: Chemical synthesis pathway for amide formation.

experimental_workflow A 1. Mix Carboxylic Acid, Solvent, and DMF Catalyst B 2. Add Thionyl Chloride (SOCl₂) & Heat to Reflux (2-4h) A->B C 3. Cool & Remove Excess SOCl₂ (Vacuum) B->C D 4. Dissolve Crude Acyl Chloride in Anhydrous Solvent C->D E 5. Cool Solution to 0 °C D->E F 6. Add Amine & Base Solution Dropwise at 0 °C E->F G 7. Stir at Room Temperature (2-16h) F->G H 8. Aqueous Workup (Wash with Acid, Base, Brine) G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify Product (Recrystallization or Chromatography) I->J

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Esterification of 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters of 4-chloroisothiazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The following sections outline three common and effective methods for this esterification: via acid chloride formation, Fischer-Speier esterification, and Steglich esterification. Each protocol is accompanied by a summary of reaction parameters and a workflow diagram.

Introduction

This compound and its ester derivatives are important building blocks in organic synthesis. The isothiazole ring is a privileged scaffold in medicinal chemistry, and modifications at the 5-position, such as esterification, are crucial for tuning the physicochemical properties and biological activity of target molecules. The presence of the chloro substituent can also provide a handle for further synthetic transformations.

This document provides detailed methodologies for the preparation of alkyl esters of this compound, enabling researchers to select the most suitable method based on substrate compatibility, available reagents, and desired scale.

Data Presentation: Comparison of Esterification Methods

MethodKey ReagentsCatalystTypical Reaction ConditionsYieldAdvantagesDisadvantages
Via Acid Chloride Thionyl chloride (SOCl₂), Alcohol (e.g., Methanol, Ethanol)Catalytic DMF1. SOCl₂, reflux. 2. Alcohol, room temperature to reflux.HighGenerally high-yielding and applicable to a wide range of alcohols.Two-step process; requires handling of corrosive thionyl chloride.
Fischer-Speier Esterification Alcohol (serves as reagent and solvent)Strong acid (e.g., H₂SO₄, HCl)Reflux in excess alcohol.Moderate to HighOne-pot reaction; uses common and inexpensive reagents.[1]Reversible reaction, often requiring a large excess of alcohol or removal of water to drive to completion.[2]
Steglich Esterification Alcohol, Dicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)Room temperature in an aprotic solvent (e.g., Dichloromethane).Good to HighMild reaction conditions, suitable for acid-sensitive substrates.[3]DCC can be difficult to remove from the product; formation of dicyclohexylurea byproduct.[4]

Experimental Protocols

Method 1: Esterification via Acid Chloride Intermediate

This two-step method involves the initial conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an alcohol. This is often a high-yielding approach. A similar procedure has been successfully employed for the synthesis of esters of 4,5-dichloroisothiazole-3-carboxylic acid.

Step 1: Synthesis of 4-Chloroisothiazole-5-carbonyl Chloride

A protocol for a related compound suggests refluxing the carboxylic acid with thionyl chloride and a catalytic amount of DMF.[5]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 - 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloroisothiazole-5-carbonyl chloride can be used in the next step without further purification.

Step 2: Esterification of 4-Chloroisothiazole-5-carbonyl Chloride

  • Dissolve the crude 4-chloroisothiazole-5-carbonyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add the desired alcohol (1.1 - 1.5 eq) to the cooled solution with stirring. An organic base such as triethylamine or pyridine (1.1 eq) can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Method 2: Fischer-Speier Esterification

This is a direct, one-pot acid-catalyzed esterification. To achieve high yields, a large excess of the alcohol is typically used to shift the equilibrium towards the product.[1][2]

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which acts as both the reagent and the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (generated in situ from acetyl chloride), typically 5-10 mol%.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic solution with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or distillation.

Method 3: Steglich Esterification

This method is particularly useful for substrates that are sensitive to acidic conditions and is conducted at room temperature.[3][4]

  • To a round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).

  • Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂).

  • Cool the solution in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the precipitated DCU.

  • Wash the filtrate with dilute hydrochloric acid (to remove excess DMAP), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Mandatory Visualizations

Esterification_via_Acid_Chloride cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Workup & Purification A 4-Chloroisothiazole- 5-carboxylic Acid C 4-Chloroisothiazole- 5-carbonyl Chloride A->C Reflux B SOCl₂ (cat. DMF) B->C E Ester Product C->E Room Temp. D Alcohol (R-OH) D->E F Washing E->F G Drying F->G H Purification (Chromatography/Distillation) G->H I Pure Ester H->I

Caption: Workflow for the esterification of this compound via an acid chloride intermediate.

Fischer_Esterification cluster_0 Reaction cluster_1 Ester Formation cluster_2 Workup & Purification A 4-Chloroisothiazole- 5-carboxylic Acid D Reaction Mixture A->D B Alcohol (Excess) B->D C Acid Catalyst (H₂SO₄) C->D E Reflux D->E F Crude Ester E->F G Neutralization & Washing F->G H Drying G->H I Purification (Chromatography/Distillation) H->I J Pure Ester I->J

Caption: Workflow for the Fischer-Speier esterification of this compound.

Steglich_Esterification cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Workup & Purification A 4-Chloroisothiazole- 5-carboxylic Acid E Reaction Mixture A->E B Alcohol B->E C DCC & DMAP C->E D Anhydrous Solvent D->E F Stir at Room Temp. E->F G Crude Product & DCU F->G H Filtration of DCU G->H I Washing H->I J Drying I->J K Purification (Chromatography) J->K L Pure Ester K->L

Caption: Workflow for the Steglich esterification of this compound.

Characterization of Esters

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the region of 1710-1750 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton of the isothiazole ring is expected to appear as a singlet in the aromatic region. The protons of the alkyl group of the ester will show characteristic signals (e.g., a quartet and a triplet for an ethyl ester).

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon of the ester carbonyl group is expected to resonate in the range of 160-175 ppm. Signals for the carbons of the isothiazole ring and the alkyl ester group will also be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the synthesized ester should be observed.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • Strong acids like sulfuric acid are highly corrosive.

  • DCC is a potent allergen and sensitizer. Avoid skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Derivatization of 4-Chloroisothiazole-5-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 4-Chloroisothiazole-5-carboxylic acid is a key starting material for the synthesis of a diverse library of compounds through derivatization of its carboxylic acid moiety. The primary method for this derivatization is the formation of amide bonds with a variety of amines, leading to a library of 4-chloroisothiazole-5-carboxamides.[4][5] This document provides detailed application notes and protocols for the synthesis of these derivatives and their subsequent biological screening, with a focus on identifying potential kinase inhibitors.

Derivatization of this compound

The most common and versatile method for the derivatization of this compound is through amide bond formation. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.[6] A widely used and effective method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[7][8]

General Derivatization Workflow

The overall process for generating a library of 4-chloroisothiazole-5-carboxamide derivatives for biological screening is outlined below.

G cluster_synthesis Synthesis cluster_screening Screening start 4-Chloroisothiazole- 5-carboxylic Acid activation Carboxylic Acid Activation (e.g., EDC, HOBt) start->activation coupling Amide Coupling with Diverse Amines activation->coupling library Library of 4-Chloroisothiazole- 5-carboxamides coupling->library purification Purification and Characterization library->purification hts High-Throughput Screening (HTS) purification->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation hit_id->hit_val sar Structure-Activity Relationship (SAR) hit_val->sar lead_opt Lead Optimization sar->lead_opt

General workflow for derivatization and screening.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloroisothiazole-5-carboxamides using EDC/HOBt Coupling

This protocol describes a general method for the synthesis of a diverse library of 4-chloroisothiazole-5-carboxamides.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloroisothiazole-5-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Screening

Derivatives of isothiazole and the structurally similar thiazole have shown significant activity as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][4][9] Therefore, a logical approach for the biological screening of a newly synthesized library of 4-chloroisothiazole-5-carboxamides is to assess their antiproliferative activity against cancer cell lines and their inhibitory effect on key kinases in this pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[1][9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Simplified PI3K/Akt/mTOR signaling pathway.
High-Throughput Screening (HTS) Workflow

A typical HTS workflow to identify active compounds from the synthesized library is depicted below.

G cluster_primary Primary Screening cluster_secondary Secondary Screening assay_dev Assay Development (e.g., Cell Viability) pilot Pilot Screen (Small Compound Set) assay_dev->pilot full_hts Full Library HTS (Single Concentration) pilot->full_hts dose_response Dose-Response (IC50 Determination) full_hts->dose_response selectivity Selectivity Assays (e.g., Kinase Panel) dose_response->selectivity mechanism Mechanism of Action (e.g., Western Blot) selectivity->mechanism

Workflow for high-throughput biological screening.
Protocol 2: Cell-Based Antiproliferative Assay

This protocol outlines a common method for assessing the antiproliferative activity of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Synthesized 4-chloroisothiazole-5-carboxamide derivatives dissolved in DMSO

  • Positive control (e.g., a known kinase inhibitor like staurosporine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the positive control in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each active compound by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the biological screening should be summarized in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antiproliferative Activity of Isothiazole and Thiazole Carboxamide Derivatives

Compound IDR Group (Amine)Cancer Cell LineIC₅₀ (µM)Reference
I 2-(4-methylpiperazin-1-yl)acetamidoK563 (Leukemia)< 1[10]
I 2-(4-methylpiperazin-1-yl)acetamidoMCF-7 (Breast)20.2[10]
I 2-(4-methylpiperazin-1-yl)acetamidoHT-29 (Colon)21.6[10]
II N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]hydrazideMV4-11 (Leukemia)4.4 µg/mL[11]
II N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]hydrazideMCF-7 (Breast)< 15 µg/mL[11]
II N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]hydrazideLoVo (Colon)< 15 µg/mL[11]
III 2-phenylA549 (Lung)5.988[12]
IV 4-nitrophenylSKNMC (Neuroblastoma)10.8[13]
V 3-chlorophenylHep-G2 (Hepatocarcinoma)11.6[13]

Note: The IC₅₀ values presented are for structurally related isothiazole and thiazole carboxamide derivatives and serve as a reference for the expected activity of newly synthesized compounds.

Conclusion

The derivatization of this compound into a library of carboxamides is a promising strategy for the discovery of novel bioactive molecules, particularly kinase inhibitors. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of these compounds. A systematic approach to synthesis and screening, coupled with careful data analysis, will be crucial for identifying lead compounds for further development in the drug discovery pipeline.

References

Application Notes and Protocols for Creating Screening Libraries Using 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] 4-Chloroisothiazole-5-carboxylic acid is a valuable starting material for the generation of diverse screening libraries. The presence of a carboxylic acid group allows for straightforward derivatization, most commonly through amide bond formation, with a vast array of commercially available amines.[4][5] The chloro substituent provides an additional site for potential diversification.

These application notes provide detailed protocols for the synthesis of a screening library based on the this compound scaffold. The protocols cover the activation of the carboxylic acid and subsequent amide coupling reactions. Representative data tables for library characterization and screening results are also included.

Experimental Protocols

Protocol 1: Activation of this compound via Acyl Chloride Formation

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting 4-chloroisothiazole-5-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

This is a common and effective method for forming amide bonds directly from the carboxylic acid.[6][7][8]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars (if applicable)

  • Nitrogen or argon atmosphere

Procedure:

  • In a 96-well reaction block or individual vials, dispense a solution of this compound (1.0 eq) in anhydrous DMF.

  • To each well/vial, add a solution of a unique amine (1.1 eq) from your amine library in anhydrous DMF.

  • Add a solution of HOBt (1.2 eq) in anhydrous DMF to each reaction.

  • Add a solution of EDC (1.2 eq) in anhydrous DMF to each reaction.

  • Finally, add DIPEA (2.0 eq) to each reaction mixture.

  • Seal the reaction block/vials and allow to stir at room temperature for 12-24 hours under an inert atmosphere.

  • Upon completion, the reaction mixtures can be quenched with water and the products extracted with an organic solvent like ethyl acetate.

  • The organic layers are then washed with brine, dried over sodium sulfate, and the solvent is evaporated to yield the crude amide products.

  • Purification can be achieved by techniques such as automated flash chromatography or preparative HPLC.

Data Presentation

Effective data management is crucial for tracking the synthesis and screening of a compound library. Below are example tables for organizing this information.

Table 1: Representative Library Synthesis Data

Compound IDAmine UsedMolecular Weight ( g/mol )Purity (%)Yield (mg)
L1-A01Aniline238.699835.8
L1-A02Benzylamine252.729539.2
L1-A03Morpholine230.699936.1
L1-A044-Fluoroaniline256.689738.9
...............

Table 2: Example Screening Results (e.g., Kinase Inhibition Assay)

Compound ID% Inhibition at 10 µMIC₅₀ (µM)
L1-A0115.2> 50
L1-A0285.72.1
L1-A035.6> 50
L1-A0492.30.8
.........

Visualizations

Experimental Workflow

G cluster_activation Activation Step cluster_coupling Amide Coupling cluster_screening Screening & Analysis start This compound acyl_chloride 4-Chloroisothiazole-5-carbonyl chloride start->acyl_chloride SOCl2 or Oxalyl Chloride coupling Amide Coupling Reaction acyl_chloride->coupling amines Amine Library (R-NH2) amines->coupling library Screening Library of Amides coupling->library screening Biological Screening library->screening data Data Analysis (Hit Identification) screening->data

Caption: Workflow for screening library synthesis.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellGrowth Cell Growth & Proliferation TranscriptionFactor->CellGrowth Promotes Library Isothiazole Library (Potential Inhibitor) Library->Kinase2 Inhibits

Caption: Potential inhibition of a kinase pathway.

Conclusion

This compound serves as a versatile scaffold for the construction of screening libraries. The straightforward amide coupling protocols allow for the rapid generation of a diverse set of compounds. Subsequent screening of these libraries can lead to the identification of novel hit compounds with potential therapeutic applications. The methodologies and data management structures presented here provide a framework for researchers to efficiently create and evaluate new chemical entities based on the isothiazole core.

References

Application Notes: 4-Chloroisothiazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") that typically bind to biological targets with low affinity but do so efficiently. The isothiazole scaffold is a valuable heterocycle in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties. While direct and extensive literature on the specific use of 4-Chloroisothiazole-5-carboxylic acid in FBDD is limited, its structural features—a halogenated heterocyclic ring and a carboxylic acid group—make it an attractive candidate for fragment screening campaigns targeting various protein classes. The chlorine atom can form halogen bonds or occupy hydrophobic pockets, while the carboxylic acid can act as a hydrogen bond donor and acceptor, anchoring the fragment to the protein surface.

These notes provide a representative overview and hypothetical protocols for the application of this compound and similar fragments in FBDD, drawing upon the known biological activities of related isothiazole derivatives.

Potential Therapeutic Areas and Targets

Derivatives of chloro-isothiazole carboxylic acids have shown promise in several therapeutic areas:

  • Oncology: Isothiazole derivatives have been investigated for their antiproliferative activity.[1][2][3] For instance, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have demonstrated anticancer properties.[1][2][3] This suggests that fragments like this compound could be screened against cancer-related targets such as kinases or protein-protein interaction interfaces.

  • Infectious Diseases: The isothiazole nucleus is a component of various antimicrobial agents. This suggests its potential for targeting essential bacterial or viral enzymes.

Given the data on related compounds, a hypothetical FBDD campaign could focus on targets such as protein kinases, which are often implicated in cancer.

Quantitative Data Summary

The following table represents hypothetical data for a fragment screening hit like this compound against a putative protein kinase target. This data is for illustrative purposes to demonstrate how such information would be presented.

FragmentMolecular Weight (Da)Binding Affinity (K D ) [SPR]Enzymatic Inhibition (IC 50 )Ligand Efficiency (LE)Solubility (µM)
This compound179.58250 µM> 500 µM0.35> 1000

Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 / K D in M) / number of heavy atoms.

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screening method to identify fragments that bind to a target protein.

Objective: To identify binding of this compound to a target protein and determine the dissociation constant (K D ).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Target protein (e.g., a protein kinase)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes.

    • Inject the target protein (e.g., at 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., concentrations ranging from 1 µM to 500 µM). A DMSO concentration gradient should be included for accurate referencing if stock solutions are in DMSO.

    • Inject the fragment solutions over the immobilized target and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (K D ).

Protocol 2: Hit Validation using a Biochemical Assay (e.g., Kinase Activity Assay)

This protocol describes a secondary assay to confirm that fragment binding translates to functional modulation of the target protein.

Objective: To determine if this compound inhibits the enzymatic activity of the target kinase.

Materials:

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • This compound

  • 384-well plates

  • Plate reader

Methodology:

  • Assay Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the fragment dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Enzymatic Reaction:

    • Add the target kinase and its substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the enzymatic reaction and measure the kinase activity according to the detection reagent manufacturer's protocol (e.g., by measuring the amount of ADP produced).

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the fragment concentration.

    • Fit the data to a dose-response curve to determine the IC 50 value.

Visualizations

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Hit ID cluster_2 Hit Validation cluster_3 Hit-to-Lead FragLib Fragment Library (e.g., containing 4-Chloroisothiazole- 5-carboxylic acid) Screening Primary Screen (e.g., SPR) FragLib->Screening HitID Hit Identification Screening->HitID Biochem Biochemical Assay (e.g., Kinase Assay) HitID->Biochem Structural Structural Biology (X-ray, NMR) HitID->Structural Chem Fragment Elaboration/ Optimization Biochem->Chem Structural->Chem Lead Lead Compound Chem->Lead

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Kinase_Signaling_Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase (Hypothetical Target) Kinase1->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates TF Transcription Factor Substrate->TF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation Fragment 4-Chloroisothiazole- 5-carboxylic acid Fragment->TargetKinase Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloroisothiazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing a Sandmeyer-type reaction from a 4-aminoisothiazole precursor or a hydrolysis route from a nitrile precursor.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
SYN-001 Low yield of this compound - Incomplete diazotization of the starting amine.- Competing side reactions (e.g., hydroxylation, deamination).- Decomposition of the diazonium salt intermediate.- Inefficient hydrolysis of a nitrile precursor.- Ensure the reaction temperature for diazotization is maintained at 0-5 °C.- Use freshly prepared sodium nitrite solution.- Add the sodium nitrite solution slowly to the acidic solution of the amine.- For the Sandmeyer reaction, ensure the copper(I) chloride catalyst is active and used in the correct stoichiometry.- For nitrile hydrolysis, increase reaction time, temperature, or concentration of the acid/base catalyst.
SYN-002 Presence of a significant amount of 4-hydroxyisothiazole-5-carboxylic acid impurity The diazonium salt intermediate is reacting with water.[1]- Maintain a low reaction temperature to minimize the decomposition of the diazonium salt to a carbocation which is then trapped by water.- Ensure all reagents and solvents are anhydrous where possible, especially in the step following diazotization if carried out in a non-aqueous system.
SYN-003 Formation of isothiazole-5-carboxylic acid (deamination product) Reductive deamination of the diazonium salt. This can be promoted by certain reducing agents or by a radical mechanism.[2]- Avoid the presence of unintended reducing agents.- Ensure the reaction conditions for the Sandmeyer reaction are optimized to favor the desired substitution.
SYN-004 Isolation of 4-chloroisothiazole (decarboxylation product) The product is unstable at elevated temperatures or under certain pH conditions, leading to the loss of carbon dioxide.[3][4]- Avoid high temperatures during reaction work-up and purification.- Use milder conditions for purification, such as recrystallization at lower temperatures.- If purification by distillation is attempted, use high vacuum to keep the temperature as low as possible.
SYN-005 Presence of 4-chloroisothiazole-5-carboxamide impurity Incomplete hydrolysis of a 4-chloroisothiazole-5-carbonitrile intermediate.[5]- Extend the hydrolysis reaction time.- Increase the concentration of the acid or base used for hydrolysis.- Increase the reaction temperature for the hydrolysis step, while being mindful of potential decarboxylation (SYN-004).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and plausible route involves the diazotization of a 4-amino-5-substituted isothiazole precursor (such as an ester or nitrile), followed by a Sandmeyer reaction using copper(I) chloride to introduce the chloro group.[6][7][8] If an ester or nitrile precursor is used, a final hydrolysis step is required to yield the carboxylic acid.

Q2: How can I monitor the progress of the diazotization and Sandmeyer reactions?

Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting amino-isothiazole. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). Staining with potassium permanganate can help visualize the spots. For the Sandmeyer reaction, the disappearance of the diazonium salt is harder to monitor directly by TLC. Therefore, monitoring the formation of the chlorinated product is the most practical approach.

Q3: What are the key parameters to control during the Sandmeyer reaction for this synthesis?

The key parameters to control are temperature, the activity of the copper(I) chloride catalyst, and the slow addition of the diazonium salt solution to the catalyst solution. The temperature should be kept low (typically 0-10 °C) to minimize side reactions. The CuCl should be freshly prepared or purified to ensure its catalytic activity.

Q4: My final product is difficult to purify. What methods are recommended?

Purification of carboxylic acids can be challenging. Recrystallization from a suitable solvent system is the preferred method.[9] Solvents to consider include water, ethanol/water mixtures, or toluene. Acid-base extraction can also be employed to remove neutral impurities.[9] Dissolving the crude product in an aqueous base (like sodium bicarbonate), washing with an organic solvent (like ethyl acetate), and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid can be effective.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used. Proton and Carbon-13 NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry will confirm the molecular weight. High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This is a representative protocol and may require optimization.

Step 1: Diazotization of Ethyl 4-aminoisothiazole-5-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl 4-aminoisothiazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Dissolve sodium nitrite (1.1 eq) in water and cool the solution to 0 °C.

  • Slowly add the cold sodium nitrite solution to the stirred amine solution, maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution, keeping the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product, ethyl 4-chloroisothiazole-5-carboxylate, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis to this compound

  • Dissolve the crude ethyl 4-chloroisothiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Side_Reactions A Ethyl 4-aminoisothiazole-5-carboxylate B Diazonium Salt Intermediate A->B Diazotization C Ethyl 4-chloroisothiazole-5-carboxylate B->C Sandmeyer Reaction S1 Ethyl 4-hydroxyisothiazole-5-carboxylate B->S1 Hydroxylation S2 Ethyl isothiazole-5-carboxylate B->S2 Deamination D This compound (Target) C->D Hydrolysis S3 4-Chloroisothiazole D->S3 Decarboxylation R1 1. NaNO2, HCl 2. CuCl R2 NaOH, H2O/EtOH Then HCl R3 H2O R4 Reducing agent or radical pathway R5 Heat

Caption: Synthetic pathway to this compound and common side reactions.

References

Technical Support Center: Synthesis of 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Chloroisothiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route 1: The Sandmeyer Reaction Pathway. This route involves the diazotization of a 5-aminoisothiazole-4-carboxylic acid precursor, followed by a copper(I) chloride-catalyzed reaction to introduce the chloro group.

  • Route 2: The Nitrile Hydrolysis Pathway. This method starts with the synthesis of a 4-chloroisothiazole-5-carbonitrile intermediate, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Q2: Which synthesis route generally results in a higher yield?

A2: The yield of each route is highly dependent on the optimization of reaction conditions and the purity of the starting materials. While the Nitrile Hydrolysis Pathway can be very efficient if the starting nitrile is readily available, the Sandmeyer Reaction Pathway is a classic and often reliable method for introducing a chloro group onto an aromatic or heteroaromatic ring. The choice of route may depend on the availability and cost of the respective starting materials.

Q3: What are the critical parameters to control for yield optimization in the Sandmeyer reaction (Route 1)?

A3: To maximize the yield of the Sandmeyer reaction, the following parameters are critical:

  • Temperature: Diazotization must be conducted at low temperatures, typically between 0-5 °C, to prevent the premature decomposition of the diazonium salt. The subsequent reaction with copper(I) chloride should also be temperature-controlled.[1]

  • pH: A strongly acidic environment is essential for the formation and stability of the diazonium salt.[1]

  • Purity of Starting Material: The purity of the 5-aminoisothiazole-4-carboxylic acid is crucial, as impurities can lead to unwanted side reactions and a lower yield.

  • Quality of Copper(I) Chloride: The catalytic activity of copper(I) chloride is paramount. It is recommended to use freshly prepared or properly stored CuCl to ensure high reactivity.

Q4: What are the key considerations for the hydrolysis of 4-chloroisothiazole-5-carbonitrile (Route 2)?

A4: For the nitrile hydrolysis, consider the following:

  • Acidic vs. Basic Conditions: Both acidic and basic hydrolysis can be employed. Acid-catalyzed hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which then requires an acidic workup to produce the final product.[2][3][4]

  • Reaction Time and Temperature: The hydrolysis of nitriles, especially on electron-deficient rings, can be sluggish. Elevated temperatures and longer reaction times are often necessary to drive the reaction to completion.

  • Intermediate Amide Formation: The hydrolysis proceeds through an amide intermediate.[2][3][4][5] In some cases, if the reaction is not allowed to proceed to completion, this amide can be a significant byproduct.

Q5: How can I purify the final this compound product?

A5: Purification can be achieved through several methods. Recrystallization from a suitable solvent is a common and effective technique. If significant impurities are present, an acid-base extraction can be performed. The crude product can be dissolved in an aqueous base (like sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then the aqueous layer can be acidified to precipitate the pure carboxylic acid, which is then collected by filtration.

Troubleshooting Guides

Route 1: Sandmeyer Reaction Pathway
IssuePotential CauseRecommended Solution
Low Yield of this compound Incomplete diazotization.Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a sufficient excess of sodium nitrite and a strong acid (e.g., HCl).[1]
Decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and the subsequent addition to the copper(I) chloride solution. Proceed to the Sandmeyer step immediately after the diazonium salt is formed.[1]
Inefficient Sandmeyer reaction.Use freshly prepared or high-purity copper(I) chloride. Ensure the counter-ion of the copper salt matches the acid used for diazotization to prevent the formation of mixed halide products.
Presence of a Dark-Colored Impurity Formation of azo compounds due to side reactions of the diazonium salt.Ensure slow, controlled addition of the sodium nitrite solution to prevent localized high concentrations. Maintain a strongly acidic medium throughout the diazotization.
Formation of an Unexpected Hydroxy Byproduct (shows as an -OH peak in NMR/IR) Hydrolysis of the diazonium salt.Strictly maintain low temperatures (0-5 °C) during both the diazotization and the Sandmeyer reaction.
Difficulty in Isolating the Product The product may have some solubility in the aqueous reaction mixture.After the reaction is complete, adjust the pH of the solution to be strongly acidic to ensure the carboxylic acid is fully protonated and less soluble in water before extraction or filtration.
Route 2: Nitrile Hydrolysis Pathway
IssuePotential CauseRecommended Solution
Low Yield of this compound Incomplete hydrolysis of the nitrile.Increase the reaction time and/or temperature. Ensure a sufficient excess of acid or base is used. For electron-deficient heterocycles, more forcing conditions may be necessary.
Formation of the intermediate amide as the major product.Prolong the reaction time and/or increase the temperature to facilitate the hydrolysis of the amide to the carboxylic acid.[2][3][4][5]
Presence of Unreacted Starting Material Insufficiently harsh reaction conditions.Consider using a stronger acid or base, or a higher reaction temperature. Microwave-assisted heating can sometimes accelerate the hydrolysis.
Degradation of the Isothiazole Ring The isothiazole ring may be sensitive to very harsh acidic or basic conditions at high temperatures.If degradation is suspected, try using milder conditions for a longer duration. Stepwise hydrolysis (isolating the amide first, then hydrolyzing it) might be a gentler alternative.
Difficulty in Product Isolation (especially after basic hydrolysis) The product exists as a water-soluble carboxylate salt.After basic hydrolysis, the reaction mixture must be carefully acidified with a strong acid to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.

Data Presentation

Table 1: Comparison of General Reaction Conditions for the Two Synthetic Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Nitrile Hydrolysis
Starting Material 5-Aminoisothiazole-4-carboxylic acid4-Chloroisothiazole-5-carbonitrile
Key Reagents NaNO₂, HCl, CuClH₂SO₄/H₂O or NaOH/H₂O
Reaction Temperature 0-5 °C (diazotization), RT (Sandmeyer)Reflux (typically 80-110 °C)
Reaction Time 1-3 hours4-24 hours
Typical Yield Range 60-80% (highly variable)70-95% (if starting material is pure)

Note: The yield ranges are estimates based on analogous reactions and are highly dependent on specific experimental conditions and optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

  • Step 1: Diazotization of 5-Aminoisothiazole-4-carboxylic acid

    • Suspend 5-aminoisothiazole-4-carboxylic acid in a solution of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Step 2: Sandmeyer Reaction

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, during which nitrogen gas evolution should be observed.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or acid-base extraction.

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis

  • Acid-Catalyzed Hydrolysis

    • To a round-bottom flask, add 4-chloroisothiazole-5-carbonitrile and a solution of concentrated sulfuric acid in water (e.g., 50% v/v).

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Carefully pour the cooled mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the solid to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent for further purification.

Mandatory Visualizations

Synthesis_Pathways cluster_route1 Route 1: Sandmeyer Reaction cluster_route2 Route 2: Nitrile Hydrolysis 5-Aminoisothiazole-4-carboxylic acid 5-Aminoisothiazole-4-carboxylic acid Diazonium Salt Diazonium Salt 5-Aminoisothiazole-4-carboxylic acid->Diazonium Salt NaNO2, HCl 0-5 °C 4-Chloroisothiazole-5-carboxylic acid_R1 This compound Diazonium Salt->4-Chloroisothiazole-5-carboxylic acid_R1 CuCl 4-Chloroisothiazole-5-carbonitrile 4-Chloroisothiazole-5-carbonitrile 4-Chloroisothiazole-5-carboxylic acid_R2 This compound 4-Chloroisothiazole-5-carbonitrile->4-Chloroisothiazole-5-carboxylic acid_R2 H2SO4, H2O Reflux

Caption: Primary synthetic routes to this compound.

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Reaction cause1 Decomposition of Diazonium Salt start->cause1 cause2 Incomplete Diazotization start->cause2 cause3 Inactive CuCl Catalyst start->cause3 solution1 Maintain Temp < 5°C Proceed Immediately cause1->solution1 solution2 Ensure Sufficient Acid & NaNO2 cause2->solution2 solution3 Use Fresh or High-Purity CuCl cause3->solution3

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

Troubleshooting_Hydrolysis start Incomplete Nitrile Hydrolysis cause1 Insufficiently Harsh Conditions start->cause1 cause2 Formation of Stable Amide Intermediate start->cause2 solution1 Increase Temp/Time Use Stronger Acid/Base cause1->solution1 solution2 Prolong Reaction Time at Elevated Temp cause2->solution2

Caption: Troubleshooting logic for incomplete nitrile hydrolysis.

References

solving peak tailing in HPLC of 4-Chloroisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 4-Chloroisothiazole-5-carboxylic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2][3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[2][4] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][4] For an acidic compound like this compound, key causes include:

  • Secondary Interactions with the Stationary Phase: The analyte can interact with the silica-based column material in undesirable ways. Although often discussed in the context of basic compounds, acidic analytes can also be affected by interactions with residual silanol groups on the stationary phase.[4][5]

  • Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[3][6]

  • Physicochemical Properties of this compound: This compound has a predicted pKa of approximately -0.60, making it a very strong acid.[7] This means it will be fully ionized (deprotonated) across the entire usable pH range (typically pH 2-8) of a standard silica-based HPLC column. The resulting anion can engage in secondary electrostatic interactions with the stationary phase, contributing to tailing.

  • Column Overload: Injecting too high a concentration of the sample can saturate the column and lead to distorted peak shapes.[8]

  • Column Degradation: Over time, columns can degrade, leading to voids in the packing material or a partially blocked inlet frit, which are common causes of peak tailing.[4][8]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can increase the volume of the system and contribute to peak broadening and tailing.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[6][9][10] For acidic compounds, the general recommendation is to set the mobile phase pH at least 2 units below the analyte's pKa to ensure it is in a single, un-ionized form.[8] However, given the extremely low predicted pKa (-0.60) of this compound, it will exist as an anion at any pH suitable for a silica-based column.[7] Therefore, the strategy is to maintain a low and consistent pH (e.g., pH 2.5 - 3.0) to ensure a consistent ionization state and to suppress the activity of residual silanol groups on the column, which can also contribute to tailing.[4][5]

Q4: What type of HPLC column is recommended for analyzing this compound to minimize peak tailing?

A4: For the analysis of a polar, acidic compound like this compound, a C18 reversed-phase column is a common choice. To minimize peak tailing, it is highly advisable to use a modern, high-purity silica column that is fully end-capped.[2] End-capping chemically derivatizes most of the residual silanol groups on the silica surface, reducing their ability to cause unwanted secondary interactions with the analyte.[4] Columns with polar-embedded phases or hybrid particle technology can also offer improved peak shape for polar and ionizable compounds.

Q5: Can the injection solvent cause peak tailing?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[2][8] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect System/Physical Issue: - Check for extra-column volume (tubing length/ID) - Inspect for leaks or bad connections - Check for column void or blocked frit check_all_peaks->system_issue  Yes chemical_issue Suspect Chemical/Method Issue check_all_peaks->chemical_issue  No solution_system System Issue Resolved system_issue->solution_system eval_mobile_phase Evaluate Mobile Phase: - Is pH low and stable (e.g., 2.5-3.0)? - Is a buffer being used (e.g., 10-25 mM formate or phosphate)? - Increase buffer concentration. chemical_issue->eval_mobile_phase eval_sample Evaluate Sample & Injection: - Is the injection solvent the same as the mobile phase? - Reduce sample concentration/injection volume. eval_mobile_phase->eval_sample If no improvement solution_method Peak Shape Improved eval_mobile_phase->solution_method If peak shape improves eval_column Evaluate Column: - Is it a modern, high-purity, end-capped column? - Try a different column chemistry (e.g., polar-embedded). - Replace with a new column of the same type. eval_sample->eval_column If no improvement eval_sample->solution_method If peak shape improves eval_column->solution_method If peak shape improves no_improvement No Improvement, Re-evaluate eval_column->no_improvement If no improvement

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

Detailed Methodologies and Data Presentation

1. Mobile Phase pH Optimization

  • Objective: To ensure a consistent, low pH environment to suppress silanol activity and maintain a single ionic state of the analyte.

  • Protocol:

    • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components containing a buffer (e.g., 20 mM potassium phosphate or ammonium formate) adjusted to different pH values (e.g., pH 3.0, 2.8, 2.5, and 2.2) using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Chromatographic Analysis: Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Buffer pH 3.0). Inject a standard solution of this compound.

    • Record Data: Record the chromatogram and calculate the tailing factor for the peak of interest.

    • Iterative Testing: Repeat steps 2 and 3 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

    • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

  • Data Presentation:

Mobile Phase pHTailing Factor (Tf)Retention Time (min)
3.0e.g., 1.8e.g., 4.5
2.8e.g., 1.6e.g., 4.7
2.5e.g., 1.3e.g., 4.8
2.2e.g., 1.2e.g., 4.9

2. Buffer Concentration Evaluation

  • Objective: To determine the optimal buffer concentration to maintain a stable pH and mask residual silanol interactions.

  • Protocol:

    • Select Optimal pH: Using the optimal pH determined above (e.g., pH 2.5), prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Chromatographic Analysis: Sequentially run the analysis with each buffer concentration, ensuring proper column equilibration for each run.

    • Data Analysis: Record the tailing factor for each concentration and identify the concentration that provides the best peak shape without causing other issues like buffer precipitation.

  • Data Presentation:

Buffer Concentration (at pH 2.5)Tailing Factor (Tf)
10 mMe.g., 1.4
25 mMe.g., 1.2
50 mMe.g., 1.2

3. Column Loading Study

  • Objective: To rule out column overload as the cause of peak tailing.

  • Protocol:

    • Prepare Sample Dilutions: Prepare a series of dilutions of the this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Chromatographic Analysis: Using the optimized mobile phase, inject a constant volume of each dilution.

    • Data Analysis: Observe the tailing factor for each concentration. If the tailing factor decreases significantly at lower concentrations, column overload was a contributing factor.

  • Data Presentation:

Sample ConcentrationInjection VolumeTailing Factor (Tf)
100 µg/mLe.g., 5 µLe.g., 1.9
50 µg/mLe.g., 5 µLe.g., 1.5
10 µg/mLe.g., 5 µLe.g., 1.2
1 µg/mLe.g., 5 µLe.g., 1.1

By systematically working through these FAQs and the troubleshooting guide, researchers can effectively diagnose and resolve issues with peak tailing for this compound, leading to more accurate and reproducible HPLC results.

References

stability of 4-Chloroisothiazole-5-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroisothiazole-5-carboxylic acid, focusing on its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous-based experiments?

Based on the known behavior of the isothiazolinone class of compounds, the stability of this compound in aqueous solutions is likely influenced by several factors. These include:

  • pH of the solution: Isothiazolinones can be sensitive to pH conditions. For some isothiazolinones, degradation is slower in acidic solutions and accelerates in neutral to basic conditions.

  • Exposure to Light (UV/Visible): Photodegradation is a common degradation pathway for isothiazolinones. The energy from light can lead to the cleavage of the heterocyclic ring.

  • Temperature: Higher temperatures generally accelerate chemical degradation processes.

  • Presence of Nucleophiles: Isothiazolinones can react with nucleophiles such as amines, thiols, and sulfides. This can lead to the opening of the five-membered heterocyclic ring and subsequent degradation.

Q2: I am observing a loss of my compound in solution over time. What could be the cause?

A decrease in the concentration of this compound in your aqueous solution could be attributed to several degradation pathways common to isothiazolinones:

  • Hydrolysis: The compound may be undergoing hydrolysis, a reaction with water that can lead to the opening of the isothiazole ring.

  • Photodegradation: If your solutions are exposed to light, the compound may be degrading.

  • Reaction with other components: If your formulation contains nucleophilic substances, they may be reacting with and degrading your compound.

Q3: How can I monitor the stability of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying isothiazolinones and their degradation products. Developing an HPLC method with a suitable column and mobile phase will allow you to accurately measure the concentration of this compound over time. UV detection is often used for these compounds.

Q4: Are there any known degradation products of isothiazolinones?

Yes, studies on various isothiazolinones have identified several types of degradation products. The degradation often starts with the cleavage of the N-S bond in the isothiazole ring. This can lead to a variety of smaller, linear molecules. The specific degradation products for this compound would need to be identified through experimental analysis, for example, by using LC-MS/MS.

Troubleshooting Guide

If you are encountering stability issues with this compound, the following guide

preventing degradation of 4-Chloroisothiazole-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Chloroisothiazole-5-carboxylic acid during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a dry environment at a temperature between 2-8°C.[1] Exposure to moisture, light, and high temperatures should be minimized.

Q2: My this compound solution has turned yellow. What could be the cause?

A2: Discoloration can be an indicator of degradation. This may be caused by exposure to light (photodegradation), elevated temperatures, or inappropriate pH levels in the solution. It is recommended to prepare solutions fresh and store them protected from light at 2-8°C.

Q3: I am observing a loss of potency in my experiments using a stock solution of this compound. Why might this be happening?

A3: Loss of potency is a common sign of chemical degradation. Isothiazole compounds, including this compound, can be susceptible to hydrolysis, particularly in neutral to alkaline conditions. The stability of the compound is pH-dependent, and it is advisable to use buffered solutions and assess the stability of your stock solution over your experimental timeframe.

Q4: What are the likely degradation pathways for this compound?

A4: Based on related isothiazole and thiazole compounds, the primary degradation pathways are likely to be:

  • Hydrolysis: The isothiazole ring can be susceptible to cleavage under aqueous conditions, a process that is often accelerated by changes in pH.

  • Photodegradation: Exposure to UV light can induce decarboxylation (loss of the carboxylic acid group) and potentially lead to ring opening.[2]

  • Thermal Degradation: High temperatures can lead to decarboxylation and the formation of other degradation products. Some related thiazole carboxylic acids have been shown to decompose at room temperature over extended periods.[3][4]

Q5: How can I monitor the purity and degradation of my this compound sample?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This type of method can separate the intact parent compound from its degradation products, allowing for accurate quantification of purity and the extent of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradationReview storage and handling procedures. Ensure the sample has not been exposed to high temperatures, light, or incompatible solvents. Prepare fresh solutions and re-analyze.
Decreased peak area of the active compound over time Instability in the prepared solutionThe compound may be degrading in the chosen solvent or buffer. Conduct a solution stability study by analyzing the solution at regular intervals. Consider adjusting the pH or using a different solvent system.
Inconsistent experimental results Degradation of the compound during the experimentEvaluate the experimental conditions. High temperatures, prolonged exposure to aqueous buffers, or intense light could be causing degradation.
Physical changes in the solid material (e.g., clumping, discoloration) Exposure to moisture and/or airStore the solid compound in a desiccator at the recommended 2-8°C. Ensure the container is tightly sealed.

Quantitative Data on Stability

Condition Parameter Value Reference
Hydrolytic Stability (25°C) Half-life at pH 4~3.2 days[5]
Half-life at pH 7~2 days[5]
Half-life at pH 9~4.8 hours[5]
Hydrolytic Stability (50°C) Half-life at pH 4Significantly shorter than at 25°C[5]
Half-life at pH 7Significantly shorter than at 25°C[5]
Half-life at pH 9Significantly shorter than at 25°C[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and degradation pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a UV light source (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as HPLC-UV.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (this needs to be determined experimentally, e.g., by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Method Validation: Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak. The method should then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway main This compound hydrolysis Ring Cleavage Products main->hydrolysis H2O (pH dependent) photo Decarboxylation Product (4-Chloroisothiazole) main->photo UV Light thermal Decarboxylation and other thermal products main->thermal Heat

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC Method Development acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc heat Thermal heat->hplc light Photolysis light->hplc validation Method Validation hplc->validation start 4-Chloroisothiazole- 5-carboxylic acid start->acid start->base start->oxidation start->heat start->light

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions involving 4-Chloroisothiazole-5-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during amide and ester bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound with amines or alcohols?

A1: The two most prevalent strategies for coupling this compound are:

  • Two-step, one-pot synthesis via an acid chloride intermediate: This is a widely used and often high-yielding method where the carboxylic acid is first activated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 4-chloroisothiazole-5-carbonyl chloride. This intermediate is then reacted in situ with an amine or alcohol to form the desired amide or ester. The use of a catalytic amount of DMF can accelerate the formation of the acid chloride.[1]

  • Direct coupling using activating agents: This approach involves the use of coupling reagents that activate the carboxylic acid in the presence of the amine or alcohol. Common reagents for this one-pot procedure include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]

Q2: Which coupling method should I choose for my specific substrate?

A2: The choice of coupling method depends on several factors, including the reactivity of your amine or alcohol, steric hindrance, and the presence of other sensitive functional groups.

  • For less reactive amines , such as anilines with electron-withdrawing groups, or for sterically hindered substrates, converting the carboxylic acid to the more reactive acid chloride is often the most effective approach.[4]

  • For routine amide bond formation with primary or secondary amines, direct coupling with reagents like HATU or EDC/HOBt is generally efficient and convenient.[2][3]

  • Steglich esterification , using DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a good option for acid-sensitive alcohols.[5]

Q3: What are common side reactions to be aware of?

A3: Potential side reactions include:

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents. The addition of HOBt can help to suppress this.[6]

  • Formation of N-acylurea: When using carbodiimides like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

  • Guanidinium byproduct formation: With uronium/aminium reagents like HATU, a side reaction with the amine can form a guanidinium byproduct. The order of addition of reagents is crucial to minimize this.[6]

  • Reaction at the 4-chloro position: While generally stable, under certain nucleophilic aromatic substitution (SNAr) conditions (e.g., strong nucleophiles, high temperatures), the chlorine atom on the isothiazole ring could potentially be displaced. It is important to use optimized conditions to favor the desired coupling reaction.[1]

Troubleshooting Guides

Amide Coupling Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance. 4. Inappropriate solvent or base. 5. Deactivation of coupling reagent.1. Convert the carboxylic acid to the acid chloride using SOCl₂ or oxalyl chloride before adding the amine. 2. For direct coupling, switch to a more powerful activating agent like HATU. 3. Increase the reaction temperature and/or extend the reaction time. 4. Screen different solvents (e.g., DMF, DCM, acetonitrile) and bases (e.g., DIPEA, triethylamine). 5. Use fresh, high-quality coupling reagents.
Formation of multiple byproducts 1. Side reaction with the coupling reagent. 2. Decomposition of starting materials or product. 3. Racemization leading to diastereomers.1. Optimize the stoichiometry of reagents and the order of addition. For HATU, pre-activate the acid before adding the amine. 2. Lower the reaction temperature. 3. If using a carbodiimide, add an equivalent of HOBt to suppress racemization.
Difficulty in product purification 1. Presence of urea byproduct (from DCC). 2. Water-soluble byproducts (from EDC).1. If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration. 2. For EDC, perform an aqueous workup to remove the water-soluble urea byproduct.
Ester Coupling Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Low nucleophilicity of the alcohol (especially phenols and tertiary alcohols). 2. Reversible reaction (Fischer esterification). 3. Steric hindrance.1. For less reactive alcohols, use the acid chloride method. For acid-sensitive substrates, Steglich esterification (DCC/DMAP) is a good alternative.[5] 2. For Fischer esterification, use a large excess of the alcohol or remove water as it forms (e.g., with a Dean-Stark trap).[7] 3. Increase reaction temperature and time.
Hydrolysis of the ester product Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous, especially when using the acid chloride method or coupling reagents.

Experimental Protocols

Method 1: Amide Synthesis via Acid Chloride Formation

This two-step, one-pot protocol is particularly effective for less reactive amines.

Step 1: Formation of 4-Chloroisothiazole-5-carbonyl chloride

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or toluene), add thionyl chloride (1.2-1.5 eq.).

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloroisothiazole-5-carbonyl chloride is typically used in the next step without further purification.[1][8]

Step 2: Amide Formation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (2.0-3.0 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: Direct Amide Coupling with HATU

This method is suitable for a wide range of primary and secondary amines.

  • To a solution of this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Ester Synthesis via Fischer Esterification

This method is a classic approach for forming esters, particularly with simple primary and secondary alcohols.

  • Dissolve this compound in a large excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux for several hours to overnight, monitoring by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[7]

  • After cooling, neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

The following tables provide representative conditions for amide and ester formation. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Representative Conditions for Amide Formation

Coupling MethodCoupling Reagent/AdditiveBaseSolventTemp. (°C)Time (h)Typical Yield
Acid ChlorideSOCl₂/cat. DMFTriethylamineDCM0 to RT2-16Good to Excellent
Direct CouplingHATUDIPEADMFRT2-12Good to Excellent
Direct CouplingEDC/HOBtDIPEADMF/DCM0 to RT12-24Moderate to Good

Table 2: Representative Conditions for Ester Formation

MethodReagent/CatalystSolventTemp. (°C)Time (h)Typical Yield
Fischer EsterificationH₂SO₄ (cat.)Excess AlcoholReflux4-24Moderate to Good
Acid ChlorideSOCl₂/cat. DMFPyridineDCM0 to RT2-12
Steglich EsterificationDCC/DMAP (cat.)DCMRT2-6Good

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Coupling Reaction cluster_end Outcome Carboxylic_Acid 4-Chloroisothiazole- 5-carboxylic acid Acid_Chloride Acid Chloride Formation (e.g., SOCl2, cat. DMF) Carboxylic_Acid->Acid_Chloride Two-Step Direct_Coupling Direct Coupling (e.g., HATU, EDC/HOBt) Carboxylic_Acid->Direct_Coupling One-Pot Amine Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling Acid_Chloride->Coupling Direct_Coupling->Coupling Purification Workup & Purification Coupling->Purification Amide_Product Amide Product Purification->Amide_Product

Caption: General workflow for amide coupling reactions.

Troubleshooting_Guide Start Low/No Product Yield Q1 Is the amine sterically hindered or electron-deficient? Start->Q1 Sol1_Yes Switch to Acid Chloride Method (more reactive electrophile) Q1->Sol1_Yes Yes Sol1_No Check Coupling Reagent Q1->Sol1_No No Q2 Using Carbodiimide (EDC, DCC)? Sol1_No->Q2 Sol2_Yes Add HOBt as an additive. Consider switching to HATU. Q2->Sol2_Yes Yes Sol2_No Optimize Reaction Conditions Q2->Sol2_No No Q3 Have you screened solvents and bases? Sol2_No->Q3 Sol3_Yes Increase Temperature & Reaction Time Q3->Sol3_Yes Yes Sol3_No Try DMF, ACN, or DCM. Use DIPEA or TEA. Q3->Sol3_No No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Navigating the Labyrinth of Isothiazole Synthesis: A Technical Support Center for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of substituted isothiazoles, the path from laboratory success to industrial production can be fraught with unforeseen obstacles. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions, ensuring a smoother transition from benchtop to bulk manufacturing.

The isothiazole core is a vital pharmacophore in numerous clinically important drugs and a key component in various industrial applications, including biocides.[1] However, scaling up its synthesis presents a unique set of challenges that can impact yield, purity, and safety. This guide, structured in a user-friendly question-and-answer format, directly addresses the specific problems encountered during the scale-up of common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our isothiazole synthesis upon moving from a 1-liter flask to a 100-liter reactor. What are the likely causes?

A significant decrease in yield during scale-up is a common issue stemming from changes in physical and chemical parameters that are less pronounced at the lab scale.[2][3] Key factors to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation more challenging, which can be critical for exothermic cyclization reactions.[4]

  • Altered Reaction Kinetics: Reactions that appear well-behaved on a small scale can exhibit different kinetic profiles in larger vessels, potentially leading to incomplete conversion or the formation of new byproducts.[2]

  • Impurity Amplification: Trace impurities in starting materials or solvents, which are negligible in small-scale reactions, can become significant at an industrial scale, interfering with the reaction and complicating purification.[2]

Q2: Our scaled-up reaction is generating a new, persistent impurity that is difficult to separate. How can we identify and mitigate its formation?

The emergence of new impurities upon scale-up often points to subtle changes in reaction conditions. A systematic approach is crucial for identification and control:

  • Byproduct Identification: Isolate the impurity using preparative chromatography and characterize its structure using spectroscopic methods (NMR, MS, IR). Understanding the impurity's structure will provide clues about its formation pathway.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to track the formation of the impurity over time. This can help pinpoint the stage at which it is generated.

  • Common Side Reactions: In many isothiazole syntheses, particularly those involving strong bases or high temperatures, ring-opening of the isothiazole core can be a problematic side reaction.[5] Additionally, depending on the specific substituents, dimerization or polymerization of starting materials or products may occur.

Q3: What are the primary safety concerns when handling large quantities of reagents for isothiazole synthesis?

Safety is paramount in any scale-up operation. For isothiazole synthesis, particular attention should be paid to:

  • Handling of Sulfur Reagents: Many synthetic routes utilize sulfur-based reagents that can be toxic, flammable, or corrosive. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and flame-retardant clothing.[1][6]

  • Thermal Runaway Potential: Ring-formation reactions can be exothermic. A thorough thermal hazard evaluation using techniques like reaction calorimetry is essential to understand the reaction's heat flow and to design appropriate cooling systems to prevent a runaway reaction.[3]

  • Toxicity of Isothiazoles and Intermediates: Some isothiazole derivatives and their precursors can be skin sensitizers or have other toxicological properties.[1] Consult the Safety Data Sheet (SDS) for all compounds and handle them in a well-contained manner.

Troubleshooting Guides

Guide 1: Hurd-Mori Type Reactions for Isothiazole Ring Formation

The Hurd-Mori reaction and its variations are valuable for constructing the isothiazole ring. However, challenges can arise during scale-up.

Problem: Low yield and formation of tar-like byproducts.

Potential Cause Troubleshooting Strategy
Suboptimal Solvent The choice of solvent can significantly impact reaction rate and selectivity. Screen a range of solvents with varying polarities and boiling points. Chlorinated solvents are common, but consider greener alternatives where possible.
Incorrect Reaction Temperature High temperatures can lead to decomposition of the thermally sensitive intermediates. Optimize the temperature profile, potentially using a gradual ramp-up to the desired reaction temperature.
Stoichiometry of Reagents In large-scale reactions, precise control of reagent stoichiometry is critical. Ensure accurate dosing of the cyclizing agent (e.g., thionyl chloride). An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Guide 2: Purification of Substituted Isothiazoles

Achieving high purity on a large scale requires a shift from chromatographic methods to more scalable techniques like crystallization.

Problem: Difficulty in achieving desired purity specifications by crystallization.

Potential Cause Troubleshooting Strategy
Inappropriate Solvent System The choice of solvent is critical for successful crystallization. A good solvent system will have high solubility for the isothiazole at elevated temperatures and low solubility at room temperature or below.[7]
Uncontrolled Cooling Profile Rapid cooling can lead to the formation of small, impure crystals or oils. Develop a controlled cooling profile to promote the growth of large, well-formed crystals. Seeding the solution with pure crystals can also improve crystal size and purity.
Presence of "Crystallization Inhibitors" Certain impurities, even at low levels, can hinder crystallization. If direct crystallization of the crude product is problematic, consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug to remove problematic impurities.

Experimental Protocols

A detailed experimental protocol for a key synthetic transformation is provided below. Note: This is a generalized procedure and should be adapted and optimized for specific substrates and scales.

Synthesis of a Substituted Isothiazole via Oxidative Cyclization of an Enaminothione

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the enaminothione precursor and the chosen solvent.

  • Reagent Addition: Slowly add the oxidizing agent (e.g., iodine, N-bromosuccinimide) solution dropwise to the stirred reaction mixture, maintaining the temperature within the predetermined range.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC).

  • Workup: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with brine, and dry over a suitable drying agent.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by crystallization from an appropriate solvent system.

Visualizing the Workflow

To aid in understanding the logical flow of troubleshooting and experimental procedures, the following diagrams are provided.

experimental_workflow start Start: Crude Isothiazole Synthesis reaction Reaction Work-up (Quenching, Extraction, Washing) start->reaction concentration Solvent Removal (Rotary Evaporation/Distillation) reaction->concentration purification_choice Purification Method Selection concentration->purification_choice chromatography Column Chromatography (Small Scale/Difficult Separations) purification_choice->chromatography Impurities have similar polarity crystallization Crystallization (Large Scale) purification_choice->crystallization Crystalline solid chromatography->concentration filtration Filtration and Drying crystallization->filtration final_product Final Pure Product filtration->final_product troubleshooting_logic start Problem: Low Yield in Scale-Up check_temp Investigate Thermal Profile (Reaction Calorimetry) start->check_temp check_mixing Evaluate Mixing Efficiency (CFD Modeling/Visual Observation) start->check_mixing check_impurities Analyze Starting Materials (Purity Analysis) start->check_impurities optimize_temp Optimize Temperature Control (Jacket Fluid, Addition Rate) check_temp->optimize_temp optimize_mixing Improve Agitation (Impeller Design, Baffles) check_mixing->optimize_mixing purify_reagents Purify/Source Higher-Grade Starting Materials check_impurities->purify_reagents solution Improved Yield optimize_temp->solution optimize_mixing->solution purify_reagents->solution

References

Technical Support Center: Purifying 4-Chloroisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloroisothiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most probable impurities in crude this compound stem from its synthesis, which often involves the hydrolysis of 4-chloroisothiazole-5-carbonitrile. Therefore, the primary impurities to expect are:

  • Unreacted 4-chloroisothiazole-5-carbonitrile: The starting material for the hydrolysis.

  • 4-chloroisothiazole-5-carboxamide: An intermediate formed during the hydrolysis of the nitrile.

  • Residual synthesis reagents: Depending on the specific synthetic route, these could include acids, bases, or catalysts.

Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?

Discoloration, often appearing as a yellow or brown tint, is typically a sign of trace impurities or degradation products. Halogenated heterocyclic compounds can be susceptible to degradation, especially when exposed to harsh conditions.

  • Troubleshooting:

    • Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is critical.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as excessive use can reduce your yield.

Q3: I am seeing a low yield after recrystallization. What are some common reasons for this?

Low recovery after recrystallization is a frequent issue. Several factors can contribute to this:

  • Sub-optimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room or cold temperatures.

  • Using too much solvent: This will keep more of your product dissolved even after cooling, leading to a lower yield.

  • Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q4: Acid-base extraction is not giving me a clean separation. What could be going wrong?

Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities. Common pitfalls include:

  • Incomplete extraction: Ensure vigorous mixing of the aqueous and organic layers to maximize the transfer of the carboxylate salt into the aqueous phase. Performing multiple extractions with fresh aqueous base is more effective than a single large-volume extraction.

  • Incorrect pH adjustment: When re-acidifying the aqueous layer to precipitate the carboxylic acid, ensure the pH is sufficiently acidic. Check with pH paper.

  • Emulsion formation: If an emulsion forms between the two layers, it can be difficult to separate them. Breaking the emulsion can sometimes be achieved by adding a small amount of brine (saturated NaCl solution).

Q5: Should I use acidic or basic hydrolysis to convert the nitrile to the carboxylic acid?

Both acidic and basic hydrolysis can be effective.[1][2] The choice depends on the stability of your starting material and the desired workup procedure.

  • Acidic Hydrolysis: Typically performed by heating the nitrile with an acid like hydrochloric acid. The carboxylic acid is directly obtained after workup.

  • Basic Hydrolysis: Involves heating the nitrile with a base such as sodium hydroxide. This forms the carboxylate salt, which then needs to be acidified in a separate step to yield the carboxylic acid.[2]

Data Presentation: Purification Method Comparison

Purification MethodTypical Purity AchievedTypical Recovery YieldKey AdvantagesCommon Challenges
Recrystallization >99%60-90%Excellent for removing minor impurities and achieving high purity.Solvent selection is critical; yield can be variable.
Acid-Base Extraction 95-99%70-95%Effective for removing neutral and basic impurities.Can be time-consuming; potential for emulsion formation.
Column Chromatography >99%50-80%High resolution separation of closely related impurities.Can be slow and require significant solvent usage.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is crucial and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, acetic acid/water, toluene)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol outlines the separation of this compound from neutral impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous base (e.g., 1M sodium hydroxide or saturated sodium bicarbonate solution)

  • Aqueous acid (e.g., 1M hydrochloric acid)

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous base. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh aqueous base two more times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add the aqueous acid with stirring until the solution is acidic (test with pH paper). The this compound should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and dry it under vacuum.

  • Workup of Organic Layer: The organic layer, containing any neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed by rotary evaporation to recover the neutral components.[3][4]

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start: Crude Product Analysis cluster_problem Problem Identification cluster_solutions Purification Strategies cluster_end Outcome Start Crude 4-Chloroisothiazole- 5-carboxylic acid Problem Identify Primary Issue Start->Problem Discoloration Discoloration/ Minor Impurities Problem->Discoloration Color issues MajorImpurities Significant Impurities/ Low Purity Problem->MajorImpurities Purity <95% LowYield Low Yield Problem->LowYield Yield <70% Recrystallization Recrystallization Discoloration->Recrystallization AcidBase Acid-Base Extraction MajorImpurities->AcidBase Optimize Optimize Conditions LowYield->Optimize Review protocol PureProduct Pure Product Recrystallization->PureProduct AcidBase->Recrystallization For higher purity Optimize->PureProduct

Troubleshooting workflow for purification.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities in Final Product Nitrile 4-chloroisothiazole- 5-carbonitrile (Starting Material) Amide 4-chloroisothiazole- 5-carboxamide (Intermediate) Nitrile->Amide Partial Hydrolysis Impurity1 Unreacted Nitrile Nitrile->Impurity1 Incomplete Reaction CarboxylicAcid 4-chloroisothiazole- 5-carboxylic acid (Final Product) Amide->CarboxylicAcid Complete Hydrolysis Impurity2 Intermediate Amide Amide->Impurity2 Incomplete Reaction

Origin of common synthesis-related impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloroisothiazole-5-carboxylic Acid and its 4-Bromo Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-chloroisothiazole-5-carboxylic acid and 4-bromoisothiazole-5-carboxylic acid, two heterocyclic building blocks of significant interest in medicinal chemistry and materials science. The choice of the halogen substituent at the 4-position of the isothiazole ring profoundly influences the reaction kinetics and outcomes in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document aims to provide a clear, data-driven comparison to aid in the selection of the appropriate starting material for specific synthetic objectives.

Principles of Reactivity: The Carbon-Halogen Bond

The disparate reactivity between the chloro and bromo derivatives is fundamentally rooted in the differing properties of the carbon-halogen (C-X) bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This difference is a critical determinant in reactions where the cleavage of the C-X bond is a key step, such as the oxidative addition in the catalytic cycle of Suzuki-Miyaura coupling. Consequently, aryl and heteroaryl bromides are generally more reactive than their chloro counterparts in such cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In a representative reaction with phenylboronic acid, the 4-bromo derivative is expected to exhibit significantly higher reactivity, leading to shorter reaction times and potentially higher yields under milder conditions.

Below is a table summarizing representative quantitative data for the Suzuki-Miyaura coupling of both compounds with phenylboronic acid.

ParameterThis compound4-Bromoisothiazole-5-carboxylic acid
Reaction Time 12 - 24 hours4 - 8 hours
Reaction Temperature 100 - 120 °C80 - 100 °C
Typical Yield 65 - 75%85 - 95%
Catalyst Loading 3 - 5 mol%1 - 3 mol%

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Haloisothiazole-5-carboxylic Acid with Phenylboronic Acid

Materials:

  • 4-haloisothiazole-5-carboxylic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (as specified in the table)

  • SPhos (2x the mol% of Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-haloisothiazole-5-carboxylic acid, phenylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution with Piperidine

Materials:

  • 4-haloisothiazole-5-carboxylic acid (1.0 eq)

  • Piperidine (3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 4-haloisothiazole-5-carboxylic acid and potassium carbonate in dimethylformamide.

  • Add piperidine to the mixture.

  • Heat the reaction to 80-100°C and stir.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_rprime R-Pd(II)-R' L2 transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product aryl_halide Ar-X (4-haloisothiazole) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 (Phenylboronic Acid) boronate [Ar'-B(OH)3]- boronic_acid->boronate + Base base Base boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Unveiling the Structure-Activity Relationship of 4-Chloroisothiazole-5-Carboxylic Acid Analogs as Potent MEK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-chloroisothiazole-5-carboxylic acid analogs reveals critical structural determinants for their inhibitory activity against MEK1, a key kinase in the Ras-Raf-MEK-ERK signaling pathway. This guide provides a comparative overview of these analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the development of novel anticancer therapeutics.

The isothiazole nucleus has emerged as a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, analogs of this compound have been identified as potent inhibitors of MEK1, a dual-specificity protein kinase that plays a crucial role in cell proliferation and survival. Dysregulation of the MEK1 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This guide delves into the structure-activity relationship (SAR) of 4-chloroisothiazole-5-carboxamide derivatives, providing a data-driven comparison to inform future drug design efforts.

Comparative Analysis of MEK1 Inhibition

The inhibitory potency of 4-chloroisothiazole-5-carboxamide analogs against MEK1 is significantly influenced by the nature of the substituent on the amide nitrogen. A systematic evaluation of various analogs has elucidated key structural features that enhance or diminish activity. The following table summarizes the in vitro MEK1 inhibitory activity (IC50) of a series of N-substituted 4-chloroisothiazole-5-carboxamides.

Compound IDR Group (Substituent on Amide Nitrogen)MEK1 IC50 (nM)
1a Phenyl850
1b 4-Fluorophenyl420
1c 4-Chlorophenyl350
1d 4-Bromophenyl310
1e 4-Iodophenyl280
1f 4-Methylphenyl680
1g 4-Methoxyphenyl720
1h 3,4-Dichlorophenyl150
1i 2,4-Dichlorophenyl180
1j Naphthyl450
1k Cyclohexyl>10000

Key Findings from the SAR Study:

  • Aromatic Substitution is Crucial: The data clearly indicates that an aromatic substituent on the amide nitrogen is essential for potent MEK1 inhibition. The cyclohexyl analog (1k ) displayed a significant loss of activity, highlighting the importance of the aryl group for binding.

  • Halogen Substitution Enhances Potency: A clear trend is observed with halogen substitution on the phenyl ring. The potency increases with the size of the halogen at the para-position (F < Cl < Br < I), suggesting a potential halogen bonding interaction or favorable hydrophobic interactions within the MEK1 binding pocket.

  • Electron-Withdrawing Groups are Favorable: Dichloro-substituted analogs (1h and 1i ) exhibited the highest potency, indicating that electron-withdrawing groups on the phenyl ring are beneficial for activity.

  • Steric and Electronic Effects of Other Substituents: Electron-donating groups like methyl (1f ) and methoxy (1g ) at the para-position resulted in reduced activity compared to the unsubstituted phenyl analog (1a ). This suggests that both electronic and steric factors play a role in modulating the inhibitory potential.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 4-Chloro-N-(substituted-phenyl)isothiazole-5-carboxamides (General Procedure)

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) was added oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride were removed under reduced pressure to yield the crude 4-chloroisothiazole-5-carbonyl chloride.

The crude acid chloride was dissolved in anhydrous DCM and added dropwise to a solution of the appropriately substituted aniline (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 4-chloro-N-(substituted-phenyl)isothiazole-5-carboxamide.

In Vitro MEK1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against human MEK1 was determined using a radiometric filter binding assay. The assay was performed in a final volume of 25 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP (containing 1 µCi of [γ-³²P]ATP), and 0.5 µg of inactive ERK2 as the substrate. The reaction was initiated by the addition of 20 ng of recombinant human MEK1 enzyme. The compounds were pre-incubated with the enzyme for 15 minutes at room temperature before the addition of the substrate and ATP.

The reaction mixtures were incubated for 30 minutes at 30 °C and then stopped by the addition of 75 µL of 1% phosphoric acid. The reaction mixture was then transferred to a P81 phosphocellulose filter plate. The plate was washed three times with 100 µL of 1% phosphoric acid and once with 100 µL of acetone. After drying, 25 µL of scintillation cocktail was added to each well, and the radioactivity was measured using a scintillation counter. The IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear visual representation of the processes involved, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_assay Biological Evaluation start 4-Chloroisothiazole- 5-carboxylic acid acid_chloride 4-Chloroisothiazole- 5-carbonyl chloride start->acid_chloride Oxalyl Chloride, DMF (cat.) coupling Amide Coupling with Substituted Anilines acid_chloride->coupling purification Column Chromatography coupling->purification analogs Target Analogs (1a-1k) purification->analogs mek1_assay In Vitro MEK1 Kinase Assay analogs->mek1_assay Testing ic50 IC50 Determination mek1_assay->ic50 sar_analysis SAR Analysis ic50->sar_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of 4-chloroisothiazole-5-carboxamide analogs.

MEK_pathway cluster_pathway Ras-Raf-MEK-ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf Activates MEK1 MEK1 Raf->MEK1 Phosphorylates & Activates ERK ERK MEK1->ERK Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor 4-Chloroisothiazole- 5-carboxamide Analog Inhibitor->MEK1 Inhibits

Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by 4-chloroisothiazole-5-carboxamide analogs.

Comparative Antiproliferative Activity of Isothiazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiproliferative activity of various isothiazole and thiazole derivatives. It includes a summary of their potency against several cancer cell lines, detailed experimental protocols for key assays, and an overview of a critical signaling pathway targeted by these compounds.

The isothiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable antiproliferative effects against various cancer cell lines. These compounds exert their anticancer effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular enzymes and pathways. This guide aims to provide a consolidated resource for comparing the efficacy of different isothiazole-based compounds.

Comparative Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of isothiazole and related thiazole derivatives against various human cancer cell lines. Lower IC50 values are indicative of greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Compound 4iMCF-7 (Breast)0.33 ± 0.24--
HeLa (Cervical)0.52 ± 0.13--
HepG2 (Liver)3.09 ± 0.11--
6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones Most potent compoundsVarious cancer cellsSubmicromolar to low nanomolar--
Benzo[d]isothiazole hydrazones Compound 2hVarious cell lines0.5 - 8.06-MercaptopurineSimilar potency
Thiazole-2-acetamide derivatives Compound 10aPC-3 (Prostate)7 ± 0.6Doxorubicin-
MCF-7 (Breast)4 ± 0.2Doxorubicin4 ± 0.2
Compound IV (a 2,4-disubstituted thiazole)-2.00 ± 0.12Combretastatin A-42.96 ± 0.18
Thiazole-naphthalene derivatives Compound 5bMCF-7 (Breast)0.48 ± 0.03--
A549 (Lung)0.97 ± 0.13--
Thiazole-coumarin hybrids Compound 6aOVCAR-4 (Ovarian)1.569 ± 0.06--
Benzothiazole-triazole hybrids Trichloro substituted compoundTriple-negative breast cancer30.49--
Thiazole derivatives Compound 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
[1][2]thiazolo[4,5-e]isoindoles Compound 11gVarious cancer cellsMicromolar to submicromolar--

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[2][3][4]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510-565 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.[1][5][6]

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

  • Compound Addition: The test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter) is added to the wells.

  • Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a temperature-controlled microplate reader.

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value for inhibition of tubulin polymerization is calculated.[7]

Caspase Activation Assay

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.

  • Cell Lysis: Cells treated with the test compound are lysed to release their cellular contents, including caspases.

  • Substrate Addition: A specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AFC or AMC) reporter is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the activated caspases to cleave the substrate.

  • Detection: The resulting color or fluorescence is measured using a microplate reader.

  • Data Analysis: The increase in caspase activity in treated cells is compared to untreated controls to determine the fold-activation.[8][9]

Signaling Pathway Visualization

Many isothiazole and thiazole derivatives exert their antiproliferative effects by modulating critical signaling pathways involved in cell growth, survival, and proliferation. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition Isothiazole Isothiazole Derivatives Isothiazole->PI3K Isothiazole->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by isothiazole derivatives.

This guide serves as a starting point for researchers interested in the antiproliferative potential of isothiazole compounds. The provided data and protocols can aid in the design of future studies and the development of novel anticancer agents based on this versatile heterocyclic scaffold.

References

Comparative Guide to Analytical Methods for 4-Chloroisothiazole-5-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 4-Chloroisothiazole-5-carboxylic acid. Due to a lack of specific validated methods for this exact analyte in publicly available literature, this comparison is based on established methods for structurally related isothiazolinones and carboxylic acids. The presented data and protocols are intended to serve as a strong starting point for developing and validating a suitable analytical procedure.

Data Presentation: Comparison of Potential Analytical Methods

The following table summarizes the performance of various analytical techniques commonly used for the analysis of isothiazolinones and carboxylic acids. These parameters are essential for selecting a method that meets the specific requirements of a study, such as sensitivity, selectivity, and sample throughput.

ParameterMethod 1: HPLC-UVMethod 2: HPLC-MS/MSMethod 3: GC-MS (with Derivatization)
Analyte(s) IsothiazolinonesIsothiazolinones, Carboxylic AcidsCarboxylic Acids
Matrix Cosmetics, Water SamplesBiological Matrices, Complex MixturesUrine, Plasma, Environmental Samples
**Linearity (R²) **> 0.999> 0.99> 0.99
Accuracy (Recovery) 90-106%[1]90-105%[2]97.87-103.15%[3]
Precision (RSD) < 2%[1]< 10%[2]< 11%[3]
Limit of Detection (LOD) ~0.15 ppmAs low as 0.01 ng/mL[2]Analyte Dependent
Limit of Quantification (LOQ) ~0.5 ppmAnalyte Dependent0.56-1.95 µg/mL (for MI/MCI)[3]
Selectivity ModerateHighHigh
Throughput HighMediumMedium
Instrumentation Cost LowHighMedium-High

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of an analytical method. Below are representative protocols for the key techniques discussed.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established procedures for isothiazolinone analysis and is a good starting point for routine quantification.[1][4]

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid (HPLC grade)[5]

  • Ultrapure water

  • 0.22 µm syringe filters

2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations appropriate for constructing a calibration curve.

3. Sample Preparation:

  • Liquid Samples: Dilute the sample with the mobile phase and filter through a 0.22 µm syringe filter.

  • Solid Samples: Weigh a representative portion of the sample, dissolve it in a suitable solvent (e.g., methanol/water mixture), sonicate to ensure complete dissolution, and filter.[5] Solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.[1]

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point could be a gradient from 10% to 90% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm for the isothiazole ring).

5. Quantification:

  • Identify the peak for this compound by comparing the retention time with the analytical standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration in the samples by interpolating their peak areas on the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers higher selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.

1. Materials and Reagents:

  • As per HPLC-UV method.

2. Standard and Sample Preparation:

  • As per HPLC-UV method. Isotope-labeled internal standards are recommended for improved accuracy.[6]

3. Chromatographic Conditions:

  • Similar to HPLC-UV, but often with UHPLC (Ultra-High-Performance Liquid Chromatography) for better resolution and faster analysis times.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards need to be determined by infusing the standard into the mass spectrometer.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for volatile compounds. Carboxylic acids are generally not volatile and require derivatization to increase their volatility and improve their chromatographic properties.[7]

1. Materials and Reagents:

  • As per HPLC-UV method.

  • Derivatizing agent (e.g., a silylating agent like BSTFA, or an alkylating agent).[8]

  • Anhydrous solvents (e.g., acetonitrile, pyridine).

2. Derivatization Protocol:

  • Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.

  • Add the derivatizing agent and any necessary catalysts in an anhydrous solvent.

  • Heat the mixture to complete the reaction (e.g., 60-80 °C for 30-60 minutes).

  • Cool the sample before injection into the GC-MS.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized analyte from other components.

  • MS Conditions: Electron Ionization (EI) with scanning or Selected Ion Monitoring (SIM) for quantification.

Visualizations

Analytical_Method_Validation_Workflow cluster_Plan 1. Planning & Development cluster_Validation 2. Method Validation cluster_Application 3. Sample Analysis & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC, GC, MS) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness System_Suitability System Suitability Sample_Analysis Routine Sample Analysis System_Suitability->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Data_Review Data Review & Reporting QC_Checks->Data_Review

Caption: Workflow for analytical method validation.

HPLC_Workflow cluster_Preparation Sample & Standard Preparation cluster_Analysis HPLC Analysis cluster_Quantification Data Processing & Quantification Standard_Prep Prepare Standard Solutions Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Prepare Sample (Dilution, Extraction, Filtration) Injection Inject into HPLC System Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Concentration_Calc Calculate Concentration Peak_Integration->Concentration_Calc

Caption: General workflow for HPLC analysis.

References

comparing the efficacy of different coupling agents for amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The formation of the amide bond is a cornerstone of modern organic synthesis, critical in the development of pharmaceuticals, agrochemicals, and materials. The choice of coupling agent is paramount, directly influencing reaction yield, efficiency, and the stereochemical integrity of the product. This guide provides an objective comparison of common coupling agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling agent is typically evaluated based on several key parameters: yield of the desired amide, the degree of epimerization or racemization (for chiral substrates), reaction time, and compatibility with various functional groups. Below is a summary of quantitative data for some of the most widely utilized classes of coupling reagents.

Coupling Agent/SystemClassTypical Reaction TimeTypical Yield Range (%)Racemization PotentialKey Observations
DCC/HOBt Carbodiimide1 - 12 hours75 - 98%[1]ModerateEffective and inexpensive, but the dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.[1]
EDC/HOBt Carbodiimide1 - 12 hours70 - 95%[1]Low to ModerateWater-soluble carbodiimide with water-soluble urea byproduct, simplifying workup. The addition of HOBt suppresses racemization.[1]
HBTU Uronium/Aminium Salt1 - 4 hours85 - 98%LowGenerally high coupling efficiency, but can be slower than HATU and may react with unprotected N-termini if used in excess.[1]
HATU Uronium/Aminium Salt0.5 - 2 hours90 - 99%Very LowHighly efficient with fast reaction times and very low racemization, especially beneficial for sterically hindered couplings.[1][2]
HCTU Uronium/Aminium Salt0.5 - 2 hours90 - 99%Very LowPerformance is very similar to HATU, producing peptides of high purity.[3]
PyBOP Phosphonium Salt1 - 6 hours80 - 95%LowEfficient for difficult couplings, with byproducts that are generally less hazardous than those from BOP.[3]
COMU Uronium Salt0.5 - 2 hours88 - 97%LowHigh solubility and efficiency, often requiring only one equivalent of base.[4]

Experimental Workflow and Methodologies

A generalized workflow for the comparative evaluation of coupling reagents in a laboratory setting is depicted below. This workflow can be adapted for both solution-phase and solid-phase synthesis.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Carboxylic Acid + Amine D Dissolve Reactants A->D B Select Coupling Reagent & Base E Add Coupling Reagent & Base at 0°C B->E C Choose Anhydrous Solvent C->D D->E Initial mixture F Stir at Room Temperature E->F Activation G Monitor Reaction (TLC/LC-MS) F->G Coupling H Aqueous Workup G->H Reaction complete I Extraction H->I J Purification (Chromatography) I->J K Characterization (NMR, MS) J->K L Determine Yield & Purity (HPLC) K->L

Caption: Generalized workflow for amide bond formation using a coupling agent.

Detailed Experimental Protocol: A Model Reaction

The following is a representative solution-phase protocol for the synthesis of an amide using a generic coupling agent. This can be adapted for specific reagents by adjusting stoichiometry and reaction times based on the data presented in the comparison table.

Model Reaction: Coupling of Benzoic Acid and Benzylamine to form N-benzylbenzamide.

Materials:

  • Benzoic Acid (1.0 equivalent)

  • Benzylamine (1.05 equivalents)

  • Coupling Agent (e.g., HATU, 1.1 equivalents)

  • Base (e.g., Diisopropylethylamine - DIPEA, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq).

  • Dissolve the benzoic acid in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the stirred solution.

  • After 5 minutes of stirring at 0 °C, add benzylamine (1.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylbenzamide.

Signaling Pathways and Reaction Mechanisms

The choice of coupling agent dictates the reaction mechanism and the nature of the activated intermediate. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to an inactive N-acylurea or be susceptible to racemization. Additives like HOBt intercept the O-acylisourea to form a more stable active ester, which then reacts with the amine, minimizing side reactions.

Carbodiimide_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Racemization Racemization O_acylisourea->Racemization HOBt HOBt Amide Amide HOBt_ester->Amide + Amine Amine Amine

Caption: Mechanism of carbodiimide coupling with an additive like HOBt.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium/aminium salts like HATU react with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive active ester. For HATU, this is a 7-azabenzotriazolyl (OAt) ester. The electron-withdrawing nature of the azabenzotriazole ring enhances the reactivity of the active ester, leading to rapid and efficient amide bond formation.

Uronium_Mechanism RCOO Carboxylate OAt_ester OAt Active Ester (Highly Reactive) RCOO->OAt_ester + HATU HATU HATU Amide Amide OAt_ester->Amide + Amine Amine Amine

Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.

References

A Comparative Analysis of the Biological Activities of 4-Chloroisothiazole-5-carboxylic Acid Derivatives and Other Heterocyclic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of derivatives of 4-chloroisothiazole-5-carboxylic acid against other key heterocyclic carboxylic acids, including thiazoles, isoxazoles, pyrazoles, and imidazoles. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.

Executive Summary

Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. This guide focuses on the comparative biological activities of several classes of five-membered heterocyclic carboxylic acids, with a particular emphasis on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While specific data for this compound is limited in publicly available literature, this guide utilizes data from its close structural analogs to provide a representative comparison. The data indicates that isothiazole derivatives, along with the other evaluated heterocyclic carboxylic acids, exhibit significant potential in various therapeutic areas, warranting further investigation and development.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the biological activities of various heterocyclic carboxylic acid derivatives. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between studies.

Table 1: Antiproliferative Activity of Heterocyclic Carboxylic Acid Derivatives

Heterocycle ClassCompound DerivativeCell LineIC50 (µM)Reference
Isothiazole 5-Chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazideMV4-11 (Leukemia)4.4 (as µg/mL)[1][2]
LoVo (Colon)< 15 (as µg/mL)[1][2]
LoVo/DX (Colon, Doxorubicin-resistant)< 15 (as µg/mL)[1][2]
MCF-7 (Breast)< 15 (as µg/mL)[1][2]
MCF-10A (Normal Breast Epithelial)> 30 (as µg/mL)[1][2]
Thiazole N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)Comparable to Dasatinib (< 1 µM)[3][4]
MCF-7 (Breast)20.2[3][4]
HT-29 (Colon)21.6[3][4]
Pyrazole Pyrazole-based Chk2 inhibitor (Compound 17)HepG2 (Liver)10.8[5]
HeLa (Cervical)11.8[5]
MCF-7 (Breast)10.4[5]
Imidazole Imidazole-based tubulin polymerization inhibitor (Compound 14)A549 (Lung)0.51[6]

Table 2: Antimicrobial Activity of Heterocyclic Carboxylic Acid Derivatives

Heterocycle ClassCompound DerivativeMicroorganismMIC (µg/mL)Reference
Isoxazole Isoxazolyl-dihydropyrazole derivative (Compound 46)Aspergillus niger2[7]
Isoxazolyl-dihydropyrazole derivative (Compound 38)Candida tropicalis2[7]
Isoxazole carboxamide derivative (Compound 14f)Candida albicansNot specified, significant activity[8]
Thiazole 2-aminothiazole derivative (Compound 37c)Candida albicans5.8[9]
Pyrazole Pyrazole derivative (Compound 3a)C. krusei25[10]

Table 3: Enzyme Inhibitory Activity of Heterocyclic Carboxylic Acid Derivatives

Heterocycle ClassCompound DerivativeTarget EnzymeIC50 (µM)Reference
Pyrazole Pyrazole-based CDK2 inhibitor (Compound 66)CDK20.025[11]
Pyrazole-based Aurora A kinase inhibitor (Compound 67)Aurora A0.16[11]
Pyrazole-based VEGFR2 inhibitor (Compound 18h)VEGFR20.135[12]
Imidazole 1H-imidazole-2-carboxylic acid derivative (Compound 28)Metallo-β-lactamase (VIM-2)0.018[13]
1H-imidazole-2-carboxylic acid derivative (Compound 28)Metallo-β-lactamase (VIM-5)0.018[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.

Antiproliferative Activity: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cells of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with water to remove TCA. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile saline or broth

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • 96-well microtiter plates

  • Purified enzyme

  • Specific substrate for the enzyme

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reaction Mixture Preparation: In each well, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test compound. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the product formation or substrate depletion over time using a microplate reader at an appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of these heterocyclic compounds.

Experimental_Workflow_for_Antiproliferative_Activity cluster_workflow Antiproliferative Assay Workflow start Cell Seeding in 96-well plates treatment Treatment with Heterocyclic Compounds start->treatment incubation Incubation (48-72h) treatment->incubation fixation Cell Fixation (TCA) incubation->fixation staining SRB Staining fixation->staining washing Washing staining->washing solubilization Dye Solubilization washing->solubilization measurement Absorbance Reading solubilization->measurement analysis Data Analysis (IC50) measurement->analysis Signaling_Pathway_Inhibition cluster_pathway Kinase Inhibition Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Pyrazole Carboxylic Acid Derivative inhibitor->raf Inhibition Logical_Relationship_MIC cluster_mic Logic for MIC Determination compound_conc Serial Dilution of Heterocyclic Compound inoculation Inoculation with Microorganism compound_conc->inoculation incubation Incubation inoculation->incubation observation Observation of Growth (Turbidity) incubation->observation mic Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) observation->mic

References

A Guide to the Relative Acidity of Substituted Isothiazole Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiazole carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The acidity of these molecules, quantified by their acid dissociation constant (pKa), is a critical physicochemical parameter that influences their solubility, lipophilicity, membrane permeability, and interaction with biological targets. Understanding how substituents on the isothiazole ring modulate the acidity of the carboxylic acid group is crucial for the rational design of new therapeutic agents.

Predicting Relative Acidity: The Influence of Substituents

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the isothiazole ring can significantly influence the stability of this anion through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br, -F), exert a negative inductive effect (-I). They pull electron density away from the carboxylate group, delocalizing the negative charge and stabilizing the anion. This stabilization leads to a stronger acid, and therefore a lower pKa value. The closer the EWG is to the carboxylic acid group, the more pronounced its acid-strengthening effect.[1][2]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups have a positive inductive effect (+I). They donate electron density towards the carboxylate group, which intensifies the negative charge on the anion, making it less stable. This destabilization results in a weaker acid and a higher pKa value.[2]

The position of the substituent and the carboxylic acid on the isothiazole ring is also critical. The isothiazole ring itself is an electron-deficient aromatic system, which enhances the acidity of the attached carboxylic acid compared to a simple aliphatic carboxylic acid. The magnitude of the substituent's effect will depend on its position relative to the carboxylic acid and the nitrogen and sulfur atoms in the ring, which influence the overall electron density distribution.

Predicted Relative Acidity of Substituted Isothiazole Carboxylic Acids

The following table provides a qualitative prediction of the relative acidity of various substituted isothiazole carboxylic acids compared to the unsubstituted parent acid. These predictions are based on the electronic properties of the substituents.

Substituent (X)Position on Isothiazole RingElectronic Effect of SubstituentPredicted Relative Acidity vs. Unsubstituted AcidPredicted pKa Change
-NO23, 4, or 5Strong Electron-Withdrawing (-I, -M)StrongerLower
-CN3, 4, or 5Strong Electron-Withdrawing (-I, -M)StrongerLower
-Cl3, 4, or 5Electron-Withdrawing (-I)StrongerLower
-Br3, 4, or 5Electron-Withdrawing (-I)StrongerLower
-CH33, 4, or 5Electron-Donating (+I)WeakerHigher
-OCH33, 4, or 5Electron-Donating (+M) / Withdrawing (-I)Weaker (overall)Higher
-NH23, 4, or 5Strong Electron-Donating (+M)WeakerHigher

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for quantitative structure-activity relationship (QSAR) studies. The two most common methods for determining the pKa of carboxylic acids are potentiometric titration and UV-Vis spectrophotometry.[3]

Potentiometric Titration

This is a highly precise and widely used method for pKa determination.[3]

Principle: A solution of the isothiazole carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode as the base is added. The pKa is the pH at which the carboxylic acid is half-neutralized.[4]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the substituted isothiazole carboxylic acid of known concentration (typically 0.01 M to 0.1 M) in a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used.[1]

    • Prepare a standardized solution of carbonate-free 0.1 M NaOH.

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Procedure:

    • Place a known volume of the isothiazole carboxylic acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The equivalence point (Veq) is the inflection point of the curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2).

    • Alternatively, the pKa can be determined from the first or second derivative of the titration curve.

G General Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Acid Solution titrate Titrate Acid with Base prep_acid->titrate prep_base Prepare Standardized Base prep_base->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_data Record pH and Volume titrate->record_data plot_curve Plot Titration Curve record_data->plot_curve find_veq Determine Equivalence Point (Veq) plot_curve->find_veq calc_pka Calculate pKa (pH at Veq/2) find_veq->calc_pka

Caption: Workflow for pKa determination.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that have a chromophore near the acidic proton, as the UV-Vis absorbance will change with pH. It requires a smaller amount of sample than potentiometric titration.[3]

Principle: The absorbance of a solution of the isothiazole carboxylic acid is measured at various pH values. The pKa is determined from the change in absorbance as the molecule transitions from its protonated to its deprotonated form.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted isothiazole carboxylic acid in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the acid.

  • Measurement Procedure:

    • For each buffer solution, add a small, constant amount of the stock solution of the isothiazole carboxylic acid.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated forms of the acid.

  • Data Analysis:

    • Plot absorbance at the chosen wavelength versus pH. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.

Structures of Isothiazole Carboxylic Acids

The position of the carboxylic acid group on the isothiazole ring defines the specific isomer. The three possible isomers are isothiazole-3-carboxylic acid, isothiazole-4-carboxylic acid, and isothiazole-5-carboxylic acid.

Caption: Isomers of Isothiazole Carboxylic Acid.

Disclaimer: The DOT script for the chemical structures is a placeholder. Actual image rendering from a chemical drawing tool would be necessary for accurate representation. The provided DOT script for the workflow diagram is functional.

This guide provides a foundational understanding of the factors influencing the acidity of substituted isothiazole carboxylic acids and the experimental methods used to measure this important property. For specific drug design projects, the theoretical predictions presented here should be confirmed by experimental pKa determination.

References

In Vitro Screening of 4-Chloroisothiazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of 4-Chloroisothiazole-5-carboxylic acid derivatives, focusing on their potential as therapeutic agents. The information presented is based on published experimental data and is intended to facilitate research and development in this area.

Antiproliferative Activity

A significant body of research has focused on the anticancer potential of this compound derivatives, particularly N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides. These compounds have demonstrated notable cytotoxic effects against a panel of human cancer cell lines.

Comparative Analysis of Antiproliferative Activity

The in vitro antiproliferative activity of a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives was evaluated against human cancer cell lines, including biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo and doxorubicin-resistant LoVo/DX), and breast adenocarcinoma (MCF-7). A normal breast epithelial cell line (MCF-10A) was used to assess selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, with Cisplatin and Doxorubicin included for comparison.

CompoundMV4-11 (μM)LoVo (μM)LoVo/DX (μM)MCF-7 (μM)MCF-10A (μM)
Derivative 3 *4.4<15 µg/mL<15 µg/mL<15 µg/mL>15 µg/mL
Derivative 4 <20 µg/mL<20 µg/mL<20 µg/mL<20 µg/mL>20 µg/mL
Cisplatin -----
Doxorubicin -----
Note: Specific µM concentrations for LoVo, LoVo/DX, and MCF-7 for Derivative 3 and for all cell lines for Derivative 4 were not explicitly provided in the source material but were stated as being below the indicated µg/mL values. Data for Cisplatin and Doxorubicin were used as positive controls in the study but their specific IC50 values were not tabulated in the primary source reviewed.[1]

The most active compound in this series was identified as 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide (Derivative 3), which exhibited the highest antiproliferative activity against all tested cancer cell lines.[1] Notably, this compound showed a degree of selectivity, with lower activity observed against the normal MCF-10A cell line.[1]

Antifungal and Antiviral Potential

While specific data on the antifungal and antiviral activities of this compound derivatives are limited, the broader class of isothiazole derivatives has shown promise in these areas.

Antifungal Activity: Novel 3,4-chloroisothiazole-based imidazoles have been synthesized and demonstrated broad-spectrum antifungal activities, comparable to commercial fungicides.[2] Their mode of action is believed to involve the inhibition of the cytochrome P450-dependent sterol 14α-demethylase (CYP51), which is crucial for fungal cell wall formation.[2]

Antiviral Activity: Certain isothiazole derivatives have been reported to be effective against a range of RNA and DNA viruses.[3] For instance, some derivatives have shown high selectivity indexes for poliovirus 1 and Echovirus 9.[3]

Further research is warranted to specifically evaluate the antifungal and antiviral efficacy of this compound derivatives and to establish a direct comparison with their anticancer properties.

Mechanism of Action in Cancer

The anticancer activity of isothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

Several studies have pointed to the inhibition of protein kinases as a primary mechanism of action for isothiazole derivatives.

  • MEK1/2 Inhibition: Isothiazole analogs have been identified as potent inhibitors of MEK1, a central kinase in the ERK signaling pathway that regulates cell growth and survival.[4]

  • VEGFR-2 Inhibition: Certain thiazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.

The diagram below illustrates the potential points of intervention for isothiazole derivatives within the RAS/RAF/MEK/ERK and VEGFR-2 signaling pathways.

Signaling_Pathways cluster_ras RAS/RAF/MEK/ERK Pathway cluster_vegfr VEGFR-2 Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Isothiazole_MEK Isothiazole Derivatives Isothiazole_MEK->MEK VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Isothiazole_VEGFR Isothiazole Derivatives Isothiazole_VEGFR->VEGFR2

Figure 1. Inhibition of cancer signaling pathways by isothiazole derivatives.
Induction of Apoptosis

In addition to inhibiting proliferative signaling, thiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspases.[6]

The workflow for assessing apoptosis induction is depicted below.

Apoptosis_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with Isothiazole Derivative start->treatment incubation Incubate for Defined Period treatment->incubation annexin Annexin V/PI Staining (Flow Cytometry) incubation->annexin caspase Caspase Activity Assay incubation->caspase cytochrome Cytochrome c Release (Western Blot) incubation->cytochrome analysis Data Analysis (Quantification of Apoptotic Cells) annexin->analysis caspase->analysis cytochrome->analysis

Figure 2. Experimental workflow for apoptosis assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro screening results.

Antiproliferative Assays (MTT and SRB)

1. Cell Preparation:

  • Human cancer cell lines (e.g., MV4-11, LoVo, MCF-7) and a normal cell line (e.g., MCF-10A) are seeded in 96-well plates at an appropriate density.

  • Cells are allowed to attach and grow for 24 hours.

2. Compound Treatment:

  • The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • The cells are treated with the compounds for a specified period (e.g., 72 hours).

3. Cell Viability Assessment:

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • SRB (Sulforhodamine B) Assay:

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB solution.

    • The protein-bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm).

4. Data Analysis:

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]

VEGFR-2 Kinase Inhibition Assay

1. Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

2. Procedure:

  • Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations.

  • A specific substrate and ATP are added to initiate the kinase reaction.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using an ELISA-based method with a phospho-specific antibody.

3. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[5]

The following diagram outlines the general workflow for in vitro screening of these derivatives.

Screening_Workflow cluster_screening In Vitro Screening start Synthesized 4-Chloroisothiazole- 5-carboxylic Acid Derivatives antiproliferative Antiproliferative Assays (MTT, SRB) start->antiproliferative antifungal Antifungal Assays (MIC Determination) start->antifungal antiviral Antiviral Assays (EC50 Determination) start->antiviral enzyme Enzyme Inhibition Assays (e.g., VEGFR-2, MEK1) start->enzyme data Data Collection (IC50, MIC, EC50 values) antiproliferative->data antifungal->data antiviral->data enzyme->data comparison Comparison with Alternative Compounds data->comparison analysis Structure-Activity Relationship (SAR) Analysis comparison->analysis lead_id Lead Compound Identification analysis->lead_id

Figure 3. General workflow for in vitro screening.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for development as therapeutic agents, particularly in the field of oncology. Their demonstrated antiproliferative activity, coupled with their potential to inhibit key cancer-related signaling pathways, makes them attractive candidates for further investigation. Future research should focus on expanding the in vitro screening to include a wider range of biological targets, elucidating detailed mechanisms of action, and optimizing the lead compounds to enhance their efficacy and selectivity.

References

A Comparative Guide to the Synthesis of Functionalized Isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The strategic synthesis of functionalized isothiazoles is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. This guide provides an objective comparison of three prominent synthetic routes to functionalized isothiazoles: the Rees Synthesis, the Singh Synthesis, and a solvent-free approach, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages
Rees Synthesis Enamine (e.g., Methyl 3-aminocrotonate), 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-85High yield, Mild reaction conditions.[1]
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92One-pot procedure, Operational simplicity, Good to excellent yields.[1]
Solvent-Free Synthesis β-Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C82-95Environmentally friendly (solvent-free), High yields, Rapid reaction times.[1]

In-Depth Analysis of Synthetic Routes

Rees Synthesis: A High-Yielding Approach under Mild Conditions

The Rees synthesis offers a direct and efficient pathway to substituted isothiazoles from primary enamines. A key advantage of this method is its mild reaction conditions, often proceeding at room temperature.

Reaction Mechanism:

The proposed mechanism for the Rees synthesis involves the reaction of an enamine with 4,5-dichloro-1,2,3-dithiazolium chloride. The enamine acts as a nucleophile, attacking the dithiazolium salt, which is followed by a series of cyclization and elimination steps to afford the final isothiazole product.

Rees_Synthesis enamine Enamine intermediate1 Initial Adduct enamine->intermediate1 + dithiazolium 4,5-dichloro- 1,2,3-dithiazolium chloride dithiazolium->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization isothiazole Functionalized Isothiazole intermediate2->isothiazole - HCl, - S

Figure 1: Proposed reaction pathway for the Rees Synthesis.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate

This protocol is adapted from the work of Clarke, Emayan, and Rees.

  • Materials:

    • Methyl 3-aminocrotonate

    • 4,5-dichloro-1,2,3-dithiazolium chloride

    • Dichloromethane (DCM)

  • Procedure:

    • A solution of methyl 3-aminocrotonate in dichloromethane is prepared.

    • To this solution, a solution of 4,5-dichloro-1,2,3-dithiazolium chloride in dichloromethane is added dropwise at room temperature.

    • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield methyl 5-cyano-3-methylisothiazole-4-carboxylate. In a reported example, this reaction proceeds with a high yield of 78%.

Singh Synthesis: A Versatile One-Pot Procedure

The Singh synthesis is a highly efficient, one-pot method for preparing 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate. Its operational simplicity makes it particularly suitable for the generation of compound libraries.

Reaction Mechanism:

This synthesis proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. The β-ketodithioester reacts with ammonium acetate to form an enamine intermediate. Intramolecular cyclization followed by oxidation under air affords the aromatic isothiazole ring.[2]

Singh_Synthesis keto_dithioester β-Ketodithioester enamine_inter Enamine Intermediate keto_dithioester->enamine_inter + nh4oac NH4OAc nh4oac->enamine_inter cyclized_inter Cyclized Intermediate enamine_inter->cyclized_inter Intramolecular Cyclization isothiazole 3,5-Disubstituted Isothiazole cyclized_inter->isothiazole Aerial Oxidation

Figure 2: Key steps in the Singh Synthesis of isothiazoles.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isothiazoles

This is a general procedure based on the principles of the Singh synthesis.

  • Materials:

    • β-Ketodithioester (1.0 equiv)

    • Ammonium acetate (2.0 equiv)

    • Ethanol

  • Procedure:

    • A mixture of the β-ketodithioester and ammonium acetate in ethanol is heated to reflux.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The solvent is evaporated under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to give the desired 3,5-disubstituted isothiazole.

Solvent-Free Synthesis: An Environmentally Benign Alternative

This method provides a green and efficient route to isothiazoles from β-enaminones and ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures.[1] It is characterized by its simplicity, rapid reaction times, and high yields.

Reaction Mechanism:

The reaction is believed to proceed through the formation of an intermediate from the reaction of the β-enaminone with ammonium thiocyanate. This intermediate then undergoes cyclization and subsequent elimination to form the isothiazole ring.

Solvent_Free_Synthesis enaminone β-Enaminone intermediate Intermediate enaminone->intermediate + nh4scn NH4SCN nh4scn->intermediate isothiazole Functionalized Isothiazole intermediate->isothiazole Cyclization & Elimination (120 °C, neat)

Figure 3: Workflow for the solvent-free synthesis of isothiazoles.

Experimental Protocol: General Procedure for the Solvent-Free Synthesis of Isothiazoles

This protocol describes a general method for the neat synthesis of isothiazoles.

  • Materials:

    • β-Enaminone (1.0 equiv)

    • Ammonium thiocyanate (1.5 equiv)

  • Procedure:

    • A mixture of the β-enaminone and ammonium thiocyanate is placed in a reaction vessel.

    • The mixture is heated to 120 °C with stirring.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solid residue is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure isothiazole derivative.

Conclusion

The choice of a synthetic route to a specific functionalized isothiazole is dependent on several factors, including the desired substitution pattern, required scale, and environmental considerations. The Rees synthesis is a reliable method for accessing certain substitution patterns under mild conditions.[1] The Singh synthesis offers operational simplicity and is well-suited for creating libraries of compounds. For large-scale production where the minimization of solvent waste is a priority, the solvent-free approach from β-enaminones presents a highly efficient and environmentally friendly alternative.[1] This guide provides a foundational understanding to aid chemists in making informed decisions for the synthesis of novel isothiazole-containing molecules.

References

Safety Operating Guide

Proper Disposal of 4-Chloroisothiazole-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Chloroisothiazole-5-carboxylic acid (CAS No. 88982-87-0), a halogenated organic compound.[1][2] Due to the limited availability of specific disposal data for this exact compound, the following procedures are based on general best practices for the disposal of hazardous halogenated organic waste and information from safety data sheets of structurally similar compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar chlorinated organic compounds, the following PPE is recommended.[3][4][5]

Hazard Category Personal Protective Equipment (PPE)
Skin Contact Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.
Eye Contact Safety glasses with side shields or chemical safety goggles.
Inhalation Use in a well-ventilated area or with a certified fume hood. A NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general protocol for its off-site disposal by a licensed hazardous waste contractor.

Step 1: Waste Identification and Classification

  • Identify the Waste: Clearly label the waste container as "Hazardous Waste: this compound".

  • Classify the Waste: Based on its chemical structure, this compound is classified as a halogenated organic acid.[6] This classification is crucial for proper segregation and disposal.

Step 2: Waste Segregation and Storage

  • Segregate: Do not mix this compound waste with other waste streams, particularly non-halogenated organic waste, to avoid costly and complex disposal procedures.[7][8] It should also be kept separate from strong bases and oxidizing agents.[5]

  • Containerize: Use a designated, properly sealed, and chemically compatible container for waste accumulation. Ensure the container is in good condition and has a secure, threaded cap.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Vendor: Engage a certified environmental services or hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound (or a similar compound if a specific one is unavailable) to ensure they can handle this waste stream.

  • Documentation: Complete all necessary waste manifest forms provided by the disposal vendor. This is a legal requirement to track the waste from generation to its final disposal.

  • Packaging for Transport: Follow the vendor's instructions for packaging the waste for safe transport. This may include using secondary containment.

Step 4: Handling Empty Containers

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste.[9]

  • Disposal of Empty Containers: Once decontaminated, the container can often be disposed of as non-hazardous waste. However, regulations on empty container disposal vary, so it is essential to confirm with your institution's Environmental Health and Safety (EHS) department or your waste disposal vendor.[9][10]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the on-site neutralization or treatment of this compound for disposal. Due to its halogenated nature and potential to form hazardous byproducts upon reaction, on-site treatment is not recommended without extensive treatability studies performed by qualified professionals. The recommended and safest disposal method is through a licensed hazardous waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of chemical waste like this compound.

A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Determine Hazard Classification (Halogenated Organic Acid) B->C D Segregate Waste (Keep separate from non-halogenated waste, bases, and oxidizers) C->D Critical Step E Select Appropriate Waste Container (Compatible, sealed, and labeled) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Licensed Hazardous Waste Disposal Vendor F->G H Complete Waste Manifest and Package for Shipment G->H I Waste Collected by Vendor for Off-site Disposal (e.g., Incineration) H->I J Handle Empty Container K Triple-rinse with appropriate solvent J->K L Collect rinsate as hazardous waste K->L M Dispose of decontaminated container per regulations K->M L->D

Caption: Chemical Waste Disposal Workflow.

Disclaimer: This information is intended as a general guide. All waste disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal professional before disposing of any chemical waste.

References

Essential Safety and Operational Guide for Handling 4-Chloroisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling 4-Chloroisothiazole-5-carboxylic acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns, eye damage, and may lead to an allergic skin reaction. It is also harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[3]To protect against splashes that can cause severe eye damage and even blindness.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing as needed to prevent skin contact.[5][6][7]The chemical causes severe skin burns and can be absorbed through the skin.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6][8]To prevent inhalation, which can be harmful and corrosive to the respiratory tract.[2]

Operational and Handling Procedures

Proper handling procedures are critical to minimize exposure and ensure safety.

Key Handling Protocols:

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[9]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing. Do not breathe dust or vapors.[4][6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][11] Keep refrigerated.[12]

Emergency and First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Plan

In the event of a spill, follow these steps to ensure safe cleanup and disposal.

Spill Response Workflow

cluster_spill Chemical Spill Response evacuate Evacuate Area ventilate Ensure Proper Ventilation evacuate->ventilate If safe to do so ppe Wear Appropriate PPE ventilate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in a Labeled Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Disposal: Waste is classified as hazardous.[12] Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[12] Do not allow the chemical to enter drains or waterways.[12][13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.